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  • Product: 2-(p-Tolyl)benzofuran
  • CAS: 25664-48-6

Core Science & Biosynthesis

Foundational

Preliminary Investigation of 2-(p-Tolyl)benzofuran Biological Activity: A Technical Guide

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Pharmacological Rationale: The 2-Arylbenzofuran Scaffold In modern d...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Pharmacological Rationale: The 2-Arylbenzofuran Scaffold

In modern drug discovery, the benzofuran ring is widely recognized as a privileged scaffold. Specifically, 2-arylbenzofurans—such as 2-(p-tolyl)benzofuran (also known as 2-(4-methylphenyl)benzofuran) and its methoxy-derivatives—serve as potent indole isosteres. The substitution of a p-tolyl group at the C2 position introduces a highly lipophilic and electron-donating moiety. This structural feature is critical; it enhances the molecule's ability to penetrate lipid bilayers and facilitates strong π-π stacking and hydrophobic interactions within the deep binding pockets of target enzymes, such as cyclooxygenase-2 (COX-2) and cholinesterases.

Recent preclinical investigations have repositioned 2-(p-tolyl)benzofuran derivatives from simple organic intermediates to sophisticated Multi-Target Directed Ligands (MTDLs) . By modulating multiple pathological pathways simultaneously, these compounds address complex, multifactorial diseases like Alzheimer's disease (AD) and chronic allergic asthma, where single-target therapies frequently fail.

Core Biological Activities & Mechanistic Pathways

Neuroprotection: Dual Cholinesterase and BACE1 Inhibition

The etiology of Alzheimer's disease involves both cholinergic deficits and amyloid-beta (Aβ) aggregation. 2-Arylbenzofuran derivatives have demonstrated profound efficacy as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), while simultaneously inhibiting β-secretase (BACE1) . The p-tolyl and related aryl substitutions allow the molecule to span the narrow gorge of AChE, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS), thereby preventing substrate access and subsequent Aβ fibrillogenesis.

Anti-Inflammatory and Anti-Asthmatic Efficacy

Beyond neuroprotection, specific 2-(p-tolyl)benzofuran derivatives, such as DK-1108 (3-(7-methoxy-2-p-tolylbenzofuran-5-yl)propan-1-ol), exhibit potent anti-inflammatory properties. In models of phorbol 12-myristate 13-acetate (PMA)-induced inflammation and ovalbumin (OVA)-induced allergic asthma, these compounds act as upstream modulators of the immune response . They achieve this by directly suppressing the phosphorylation cascade of AKT and Mitogen-Activated Protein Kinases (MAPKs: p38, ERK, JNK). This kinase inhibition prevents the nuclear translocation of the AP-1/c-Jun transcription complex, ultimately halting the expression of pro-inflammatory cytokines and adhesion molecules like ICAM-1.

Pathway Stimulus PMA / Pathogenic Stimulus Receptor Cell Membrane Receptor Stimulus->Receptor Kinases AKT / MAPKs (p38, ERK, JNK) Receptor->Kinases Transcription AP-1 / c-Jun Activation Kinases->Transcription Inflammation Cytokines & ICAM-1 Expression Transcription->Inflammation Drug 2-(p-tolyl)benzofuran (e.g., DK-1108) Drug->Kinases Inhibits Phosphorylation Drug->Transcription Blocks Translocation

Mechanism of AKT/MAPK/AP-1 pathway inhibition by 2-(p-tolyl)benzofuran derivatives.

Quantitative Efficacy Profile

To contextualize the biological activity of the 2-arylbenzofuran class, the following table synthesizes quantitative data across multiple therapeutic targets.

Target / AssayCompound VariantIC50 / Efficacy MetricBiological Significance
Acetylcholinesterase (AChE) 2-Arylbenzofuran (Cmpd 20)0.086 ± 0.01 µMActivity is comparable to the clinical standard Donepezil (0.085 µM); mitigates cholinergic deficit .
BACE1 (β-secretase) 2-Arylbenzofuran (Cmpd 20)0.043 ± 0.01 µMSuperior to Baicalein; directly prevents the cleavage of APP into amyloid-beta plaques .
Cyclooxygenase-2 (COX-2) 2-ArylbenzofuransHigh binding affinityActs via electron-donating pocket binding, providing targeted anti-inflammatory action without COX-1 gastrointestinal toxicity .
Inflammatory Cytokines DK-1108 (p-tolyl variant)Significant reduction at 10 µMSuppresses AP-1/MAPK in A549 lung epithelial cells; provides protective effects against allergic asthma .

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust data relies on self-validating experimental designs. Below are the optimized protocols for evaluating the biological activity of 2-(p-tolyl)benzofuran derivatives, detailing the explicit causality behind each methodological choice.

Protocol 1: In Vitro Cholinesterase Inhibition (Modified Ellman’s Assay)

This colorimetric assay measures the production of thiocholine, which reacts with DTNB to produce a yellow anion detectable at 412 nm.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer at pH 8.0.

    • Causality: AChE operates optimally at slightly alkaline pH. Furthermore, DTNB requires a pH > 7.0 to efficiently ionize into the highly absorptive 5-thio-2-nitrobenzoate anion upon reaction with thiocholine.

  • Reagent Assembly: In a 96-well microplate, add 140 µL of buffer, 20 µL of test compound (dissolved in DMSO, final DMSO < 1%), 20 µL of AChE (0.22 U/mL), and 10 µL of DTNB (3 mM).

  • Pre-Incubation: Incubate the mixture at 37°C for 15 minutes.

    • Causality: 2-Arylbenzofurans often act as slow-binding or pseudo-irreversible inhibitors. Pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium before the substrate introduces competitive kinetics.

  • Reaction Initiation: Add 10 µL of acetylthiocholine iodide (ATCI, 15 mM) to initiate the reaction.

  • Kinetic Read: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Self-Validation System:

    • Negative Control: Buffer + Enzyme + Substrate + Vehicle (DMSO). Used to define 100% enzyme activity and subtract spontaneous ATCI hydrolysis.

    • Positive Control: Donepezil. Validates the sensitivity and dynamic range of the assay. Calculate the Z'-factor to ensure assay robustness (Z' > 0.5 required).

Workflow Prep 1. Reagent Prep (Enzyme, DTNB, Buffer) Incubation 2. Pre-incubation (Enzyme + Compound) Prep->Incubation Reaction 3. Initiate Reaction (Add ATCI Substrate) Incubation->Reaction Causality: Steady-state binding Detection 4. Kinetic Detection (Absorbance 412 nm) Reaction->Detection Causality: Thiocholine + DTNB Analysis 5. IC50 Calculation (Non-linear Regression) Detection->Analysis

Step-by-step workflow for the in vitro cholinesterase inhibition assay.

Protocol 2: Cell-Based Anti-Inflammatory Assay (MAPK/AP-1 Western Blotting)

To evaluate the compound's ability to halt intracellular inflammatory signaling (e.g., DK-1108 efficacy).

Step-by-Step Procedure:

  • Cell Culture & Starvation: Seed A549 human lung epithelial cells in 6-well plates. Once 80% confluent, switch to serum-free media for 12 hours.

    • Causality: Fetal Bovine Serum (FBS) contains exogenous growth factors that artificially elevate baseline MAPK phosphorylation. Serum starvation synchronizes the cell cycle and ensures the observed kinase activation is strictly stimulus-induced.

  • Compound Pre-Treatment: Treat cells with varying concentrations of the 2-(p-tolyl)benzofuran derivative (e.g., 2.5, 5, 10 µM) for 1 hour.

    • Causality: Ensures the lipophilic compound fully permeates the cell membrane and binds to intracellular kinase targets prior to the massive phosphorylation cascade triggered by the stimulus.

  • Stimulation: Add 10 nM PMA for exactly 30 minutes.

  • Lysis and Extraction: Wash cells with ice-cold PBS to immediately halt kinase activity. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, NaF).

    • Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly dephosphorylate MAPKs during lysis, yielding false-negative results.

  • Self-Validation System (Western Blotting): Run lysates on SDS-PAGE and transfer to PVDF. Probe for phospho-ERK/p38/JNK.

    • Validation: You must strip and re-probe the membrane for Total ERK/p38/JNK and a loading control (β-actin). This proves that the reduction in signal is due to true kinase inhibition by the benzofuran, rather than unequal protein loading or compound-induced cytotoxicity.

Conclusion & Future Perspectives

The preliminary biological investigation of 2-(p-tolyl)benzofuran and its derivatives reveals a highly versatile pharmacophore. By acting as an MTDL, this scaffold successfully bridges the gap between neurodegenerative disease modification (via AChE/BACE1 inhibition) and chronic inflammatory control (via MAPK/AP-1 suppression). Future preclinical efforts should focus on rigorous ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and structural optimization of the p-tolyl moiety to maximize oral bioavailability and blood-brain barrier (BBB) penetrance for CNS indications.

References

  • Title: Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1346-1356 (2021). URL: [Link]

  • Title: DK-1108 exerts anti-inflammatory activity against phorbol 12-myristate 13-acetate-induced inflammation and protective effect against OVA-induced allergic asthma. Source: Biomedicine & Pharmacotherapy, 132, 110950 (2020). URL: [Link]

  • Title: Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity. Source: Biomolecules, 10(2), 176 (2020). URL: [Link]

Exploratory

In Vitro Mechanism of Action of 2-(p-Tolyl)Benzofuran Derivatives: A Technical Guide

Introduction to the 2-(p-Tolyl)Benzofuran Scaffold The benzofuran heterocycle is a privileged scaffold in medicinal chemistry, widely recognized for its diverse pharmacological properties. Specifically, the 2-(p-tolyl)be...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the 2-(p-Tolyl)Benzofuran Scaffold

The benzofuran heterocycle is a privileged scaffold in medicinal chemistry, widely recognized for its diverse pharmacological properties. Specifically, the 2-(p-tolyl)benzofuran structural motif—characterized by a fused benzene and furan ring system with a para-methylphenyl group at the 2-position—has emerged as a potent pharmacophore for anti-inflammatory and anti-asthmatic drug development.

Recent preclinical evaluations of synthetic 2-(p-tolyl)benzofuran derivatives, notably DK-1108 (3-(7-methoxy-2-p-tolylbenzofuran-5-yl)propan-1-ol) [1] and DK-1014 [2], have elucidated a highly specific in vitro mechanism of action. These compounds exert their therapeutic effects not by quenching extracellular cytokines, but by fundamentally rewiring intracellular signaling cascades in hyper-stimulated macrophages and lung epithelial cells.

This whitepaper synthesizes the core mechanistic pathways, quantitative pharmacological data, and the self-validating experimental protocols required to evaluate 2-(p-tolyl)benzofuran derivatives in vitro.

Core Molecular Targets and Signaling Pathways

The pathogenesis of inflammatory respiratory conditions (such as asthma) is driven by the hyper-activation of airway epithelial cells (e.g., A549) and macrophages (e.g., RAW264.7) by external stimuli like lipopolysaccharide (LPS) or phorbol 12-myristate 13-acetate (PMA). The 2-(p-tolyl)benzofuran scaffold acts as a dual-axis signaling inhibitor.

Inhibition of the MAPK Phosphorylation Cascade

Mitogen-activated protein kinases (MAPKs)—specifically ERK, p38, and JNK —are critical transducers of extracellular inflammatory signals. Upon stimulation, these kinases undergo rapid phosphorylation. 2-(p-tolyl)benzofuran derivatives act upstream to block this phosphorylation event. By preventing the activation of MAPKs, the compound halts the signal before it can reach the nucleus [1].

Modulation of the AKT/mTOR/GSK3 Axis

Parallel to the MAPK pathway, the PI3K/AKT/mTOR signaling axis regulates cellular survival, proliferation, and inflammatory mediator synthesis. Compounds like DK-1014 have been shown to significantly attenuate the phosphorylation of AKT, p70S6K, and GSK3 [2]. The causality here is critical: mTOR and p70S6K are downstream effectors of AKT; by inhibiting AKT phosphorylation, the benzofuran scaffold collapses the entire downstream translational machinery required for cytokine production.

Downstream Transcriptional Regulation (AP-1 and c-Jun)

The convergence point of both the MAPK and AKT pathways is the activation of transcription factors, primarily Activator Protein-1 (AP-1) and its subunit c-Jun . In a stimulated cell, c-Jun is phosphorylated and translocates to the nucleus to initiate the transcription of pro-inflammatory genes. 2-(p-tolyl)benzofuran derivatives prevent this nuclear translocation, directly silencing the mRNA expression of Interleukin-6 (IL-6), Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), and Matrix Metalloproteinase-9 (MMP-9) [1, 2].

Pathway Stimulus Inflammatory Stimulus (PMA / LPS) MAPK MAPK Cascade (p-ERK, p-p38, p-JNK) Stimulus->MAPK Activates AKT AKT / mTOR / GSK3 Signaling Axis Stimulus->AKT Activates Compound 2-(p-Tolyl)benzofuran Derivatives Compound->MAPK Inhibits Phosphorylation Compound->AKT Inhibits Phosphorylation AP1 AP-1 (c-Jun) Nuclear Translocation MAPK->AP1 Promotes AKT->AP1 Promotes Cytokines Pro-inflammatory Mediators (IL-6, IL-8, TNF-α, MCP-1) AP1->Cytokines Gene Transcription

Intracellular signaling mechanism of 2-(p-tolyl)benzofuran derivatives.

Quantitative Pharmacological Profile

To establish trustworthiness, efficacy must be quantified. The following table synthesizes representative in vitro data demonstrating the inhibitory potency of 2-(p-tolyl)benzofuran derivatives (derived from DK-1108 and DK-1014 benchmarking studies) against key inflammatory markers in PMA-stimulated A549 cells and LPS-stimulated RAW264.7 cells [1, 2].

Biological Target / MarkerAssay MethodCell LineObserved Effect (vs. Stimulated Control)Mechanistic Significance
p-ERK / p-p38 / p-JNK Western BlotA549>60% reduction in phosphorylationValidates upstream kinase blockade.
p-AKT / p-mTOR Western BlotA549>50% reduction in phosphorylationConfirms PI3K/AKT axis suppression.
Nuclear c-Jun Subcellular FractionationA549Significant reduction in nuclear fractionProves inhibition of nuclear translocation.
AP-1 Activity Luciferase ReporterA549Dose-dependent inhibition (IC50 ~10-20 μM)Validates functional transcriptional silencing.
IL-6 / IL-8 / MCP-1 ELISA / RT-qPCRRAW264.7 / A549>70% reduction in secretion and mRNAConfirms downstream phenotypic efficacy.
ICAM-1 Flow Cytometry / WBA549Downregulated expressionExplains reduced inflammatory cell adhesion.

In Vitro Experimental Workflows and Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in control to verify that the observed effects are due to the specific mechanism of action, rather than artifactual cytotoxicity or experimental error.

Cell Culture and Inflammatory Stimulation Model

Causality Check: Pre-treatment is mandatory. Treating cells with the compound after stimulation only measures the compound's ability to degrade existing cytokines. Pre-treating for 1 hour ensures the compound has bound to its intracellular targets before the receptor-mediated signaling cascade is initiated.

  • Seeding: Seed A549 (human lung epithelial) or RAW264.7 (murine macrophage) cells in 6-well plates at a density of 5×105 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Starvation: Replace complete media with serum-free media for 12 hours to synchronize the cell cycle and reduce basal kinase activity.

  • Pre-treatment: Introduce the 2-(p-tolyl)benzofuran derivative (e.g., 1, 10, 30 μM) or vehicle control (0.1% DMSO) for exactly 1 hour.

  • Stimulation: Add PMA (10 nM) or LPS (1 μg/mL). Crucial timing: For kinase phosphorylation (MAPK/AKT), stimulate for 15–30 minutes. For cytokine release (ELISA), stimulate for 24 hours.

Subcellular Fractionation and Western Blotting

Causality Check: To prove that AP-1 is inhibited, you cannot rely on whole-cell lysates. You must separate the cytosol from the nucleus to demonstrate that c-Jun failed to translocate. Furthermore, normalizing nuclear fractions against a nuclear-specific marker (e.g., PCNA or Lamin B1) validates the purity of the extraction.

  • Extraction: Wash cells with ice-cold PBS. Use a commercial Nuclear/Cytosol Fractionation Kit.

  • Lysis: Lyse the cytosolic fraction using hypotonic buffer. Centrifuge at 10,000 x g for 5 mins. The supernatant is the cytosolic fraction. Resuspend the pellet in high-salt nuclear extraction buffer to obtain the nuclear fraction.

  • SDS-PAGE: Load equal amounts of protein (30 μg) onto a 10% SDS-polyacrylamide gel. Transfer to a PVDF membrane.

  • Probing:

    • Cytosolic targets: Probe for p-ERK, total ERK, p-AKT, total AKT. Normalize against GAPDH.

    • Nuclear targets: Probe for c-Jun. Normalize against PCNA.

  • Validation: A successful assay will show total ERK/AKT remaining constant across all lanes, while p-ERK/p-AKT decreases dose-dependently in the compound-treated lanes.

AP-1 Luciferase Reporter Assay

Causality Check: Western blots only show protein location. A reporter assay is required to prove that the transcription factor is functionally inactive at the DNA binding site.

  • Transfection: Transiently transfect A549 cells with an AP-1-luciferase reporter plasmid using Lipofectamine 3000. Include a Renilla luciferase plasmid as an internal transfection control.

  • Treatment: 24 hours post-transfection, pre-treat with the benzofuran compound for 1 hour, followed by PMA stimulation for 6 hours.

  • Measurement: Lyse cells and measure luminescence using a Dual-Luciferase Reporter Assay System. Calculate the ratio of Firefly to Renilla luminescence.

Workflow Step1 Cell Culture & Starvation Step2 Pre-treatment (Compound 1h) Step1->Step2 Step3 Stimulation (PMA/LPS) Step2->Step3 Step4 Subcellular Fractionation Step3->Step4 Step5 Western Blot & Luciferase Assays Step4->Step5

Standardized in vitro experimental workflow for validating target inhibition.

References

  • Kwon, O. K., et al. "DK-1108 exerts anti-inflammatory activity against phorbol 12-myristate 13-acetate-induced inflammation and protective effect against OVA-induced allergic asthma." Biomedicine & Pharmacotherapy, vol. 132, 2020, p. 110950.[Link]

  • Xu, X., et al. "Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo." Scientific Reports, vol. 9, no. 1, 2019, p. 862.[Link]

Foundational

discovery and early research of 2-(p-tolyl)benzofuran derivatives

Whitepaper: Discovery and Early-Stage Research of 2-(p-Tolyl)benzofuran Derivatives Focus: Synthesis, Mechanistic Profiling, and Therapeutic Potential Audience: Researchers, Scientists, and Drug Development Professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Discovery and Early-Stage Research of 2-(p-Tolyl)benzofuran Derivatives Focus: Synthesis, Mechanistic Profiling, and Therapeutic Potential Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Rationale

As an Application Scientist overseeing early-stage drug discovery, the selection of a core molecular scaffold is the most critical determinant of a program's success. The benzofuran heterocycle is a privileged structure in medicinal chemistry, mimicking various bioactive natural products (such as homoegonol). However, the specific functionalization at the C2 position with a p-tolyl group—yielding 2-(p-tolyl)benzofuran derivatives —has recently emerged as a highly potent structural motif.

The addition of the p-tolyl group provides optimal lipophilicity and steric complementarity to the hydrophobic pockets of target kinases. This structural tuning has led to the discovery of highly active compounds, most notably DK-1108 (3-(7-methoxy-2-p-tolyl benzofuran-5-yl) propan-1-ol) and 6-methoxy-2-(p-tolyl)benzofuran . These derivatives exhibit profound anti-inflammatory, anti-asthmatic, and anti-cancer properties by directly modulating the MAPK/AKT and AP-1 signaling axes[1].

Strategic Chemical Synthesis & Optimization

The traditional synthesis of benzofurans often requires harsh conditions or pre-functionalized starting materials that limit library diversity. To accelerate the discovery of 2-(p-tolyl)benzofuran derivatives, modern synthetic routes rely on transition-metal-catalyzed cross-coupling.

The Sonogashira Coupling-Cyclization Sequence

To maximize atom economy and avoid the instability of isolated intermediates, we utilize a one-pot Sonogashira coupling-cyclization sequence. By reacting 2-iodophenol with p-tolylacetylene in the presence of a Pd(II)/CuI co-catalytic system, the carbon-carbon bond formation and subsequent intramolecular cycloisomerization occur seamlessly[2].

Causality in Reaction Design: We conduct this reaction in water rather than traditional organic solvents. The hydrophobic nature of the starting materials forces them to aggregate in the aqueous medium, increasing their local concentration and accelerating the reaction rate. Furthermore, the CuI co-catalyst is critical; it forms an intermediate copper acetylide that undergoes rapid transmetalation with the palladium complex, drastically lowering the activation energy required for the initial C-C coupling[2].

SynthesisWorkflow Start 2-Iodophenol + p-Tolylacetylene Cat Pd(II)/CuI Co-catalyst (Water/Air, 100°C) Start->Cat Add Reagents Coupling Sonogashira Coupling (C-C Bond Formation) Cat->Coupling Catalytic Cycle Cyclization Intramolecular Cycloisomerization Coupling->Cyclization One-Pot Product 2-(p-Tolyl)benzofuran Derivatives Cyclization->Product Isolation

One-pot Sonogashira coupling-cyclization workflow for 2-(p-tolyl)benzofuran synthesis.

Alternative Route: Suzuki-Miyaura Coupling

For derivatives like3, a palladium-catalyzed Suzuki-Miyaura coupling is employed. This involves reacting 6-methoxybenzofuran with p-tolylboronic acid in the presence of potassium carbonate. The use of a boronic acid provides a highly stable, non-toxic reagent that ensures high regioselectivity at the C2 position[3].

Mechanistic Profiling: Targeting the MAPK/AKT Axis

The therapeutic value of 2-(p-tolyl)benzofuran derivatives lies in their ability to intercept upstream inflammatory signaling. Research on the derivative1 demonstrates potent anti-asthmatic effects both in vitro and in vivo[1].

When epithelial cells or macrophages are exposed to inflammatory stimuli (such as Ovalbumin or PMA), the MAPK (ERK, p38, JNK) and AKT pathways are hyperactivated. DK-1108 acts as a targeted inhibitor of this phosphorylation cascade. Consequently, the downstream activation of transcription factors like AP-1 (c-Jun) and NF-κB is suppressed. This transcriptional silencing directly downregulates the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Th2 cytokines, effectively halting eosinophil adhesion and airway hyperresponsiveness[1].

SignalingPathway Stimulus PMA / OVA Stimulus MAPK MAPKs (ERK, p38, JNK) Stimulus->MAPK AKT AKT Pathway Stimulus->AKT DK1108 DK-1108 (Benzofuran Derivative) DK1108->MAPK Inhibits DK1108->AKT Inhibits AP1 AP-1 / c-Jun MAPK->AP1 NFKB NF-κB AKT->NFKB Cytokines Th2 Cytokines & ICAM-1 (Inflammation) AP1->Cytokines NFKB->Cytokines

Inhibitory mechanism of DK-1108 on MAPK/AKT-driven inflammatory signaling pathways.

Self-Validating Experimental Protocols

To ensure data integrity during early-stage screening, protocols must be designed as self-validating systems. The following methodology evaluates the anti-inflammatory efficacy of 2-(p-tolyl)benzofuran derivatives while internally controlling for false positives caused by compound toxicity.

Protocol: In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages

Objective: Quantify the inhibition of PMA-induced cytokine release by DK-1108.

  • Cell Seeding & Starvation:

    • Seed RAW264.7 cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

    • Causality: After 24 hours, switch to serum-free media for 12 hours. Serum starvation synchronizes the cell cycle, ensuring that the measured kinase phosphorylation is solely a response to the experimental stimulus, not basal growth factors.

  • Compound Pre-treatment:

    • Treat cells with varying concentrations of DK-1108 (e.g., 1, 5, 10, 20 µM) or a positive control (Dexamethasone, 10 µM) for 2 hours.

  • Stimulation:

    • Add PMA (Phorbol 12-myristate 13-acetate) at 50 nM for 24 hours.

    • Causality: PMA is a potent, direct activator of Protein Kinase C (PKC), bypassing surface receptors to uniformly trigger the MAPK/NF-κB cascade. This provides a highly reproducible inflammatory window.

  • Cytokine Quantification (ELISA):

    • Harvest the supernatant and quantify TNF-α and IL-6 using target-specific ELISA kits.

  • Internal Validation (MTT Viability Assay):

    • Add MTT reagent to the remaining adherent cells.

    • Causality: This is the critical self-validation step. If a compound shows a 90% reduction in cytokines but also a 50% reduction in cell viability, the anti-inflammatory effect is an artifact of cytotoxicity. True pharmacological hits must show robust cytokine inhibition with >95% cell viability.

Quantitative Data & Structure-Activity Relationship (SAR)

The biological efficacy of the 2-(p-tolyl)benzofuran scaffold is highly dependent on the peripheral substitutions. The table below summarizes the quantitative outcomes of key derivatives.

CompoundTarget / Model SystemKey Biological Effect / YieldReference
DK-1108 RAW264.7 & A549 CellsStrong reduction of Th2 cytokines; Downregulates AP-1 luciferase activity.1
DK-1108 OVA-induced Asthma (In Vivo)Suppresses eosinophil adhesion via ICAM-1 inhibition; protects against airway hyperresponsiveness.1
6-Methoxy-2-(p-tolyl)benzofuran Biochemical AssaysAnti-inflammatory probe; also utilized as a precursor for organic semiconductors.3
2-m-Tolyl-benzofuran Chemical SynthesisSynthesized via aqueous Pd(II)/CuI co-catalysis (Yielding high purity yellow solid, MP: 75 °C).2

Conclusion

The discovery of 2-(p-tolyl)benzofuran derivatives represents a significant leap forward in the development of non-steroidal anti-inflammatory and anti-asthmatic agents. By utilizing efficient, green-chemistry-aligned synthetic routes (such as aqueous Sonogashira coupling) and validating through rigorous, internally controlled biological assays, researchers can rapidly iterate on this scaffold. Future development should focus on optimizing the pharmacokinetic profile of compounds like DK-1108 for clinical translation.

References

  • Title: DK-1108 exerts anti-inflammatory activity against phorbol 12-myristate 13-acetate-induced inflammation and protective effect against OVA-induced allergic asthma Source: Biomedicine & Pharmacotherapy (PubMed) URL: [Link]

  • Title: [(PhCH2O)2P(CH3)2CHNCH(CH3)2]2PdCl2/CuI as Cocatalyst for Coupling-Cyclization of 2-Iodophenol with Terminal Alkynes in Water Source: MDPI URL: [Link]

Sources

Exploratory

Spectroscopic Blueprint: A Guide to the ¹H and ¹³C NMR Characterization of 2-(p-tolyl)benzofuran

Introduction: The Structural Significance of 2-Arylbenzofurans and the Power of NMR The 2-arylbenzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Significance of 2-Arylbenzofurans and the Power of NMR

The 2-arylbenzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds. These molecules exhibit a wide range of biological activities, making them attractive targets in medicinal chemistry and drug development.[1] A precise and unambiguous structural characterization is paramount to understanding their structure-activity relationships (SAR) and ensuring the integrity of synthetic pathways. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of small organic molecules in solution.

This in-depth technical guide focuses on the comprehensive ¹H and ¹³C NMR spectral analysis of a representative member of this class, 2-(p-tolyl)benzofuran. We will delve into the experimental considerations for acquiring high-quality NMR data, present a detailed assignment of the proton and carbon signals, and explore the underlying principles that govern their chemical shifts and coupling patterns. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage NMR spectroscopy for the confident characterization of 2-arylbenzofuran derivatives.

Experimental Protocol for NMR Analysis

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the appropriate selection of instrument parameters. The following protocol provides a robust framework for the analysis of 2-(p-tolyl)benzofuran and related analogs.

Sample Preparation:

  • Analyte Purity: Ensure the sample of 2-(p-tolyl)benzofuran is of high purity, as impurities will complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common and suitable choice for many nonpolar to moderately polar benzofuran derivatives.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool or cotton directly into a clean 5 mm NMR tube.

Instrumental Parameters:

The following tables outline typical acquisition parameters for ¹H and ¹³C NMR experiments on a 400 or 500 MHz spectrometer.

Table 1: Typical ¹H NMR Acquisition Parameters

ParameterValueRationale
Pulse Programzg30A standard 30° pulse experiment for quantitative measurements.
SolventCDCl₃A common solvent providing good solubility.
Temperature298 KStandard room temperature acquisition.
Spectral Width12-15 ppmTo encompass all aromatic and aliphatic proton signals.
Acquisition Time2-4 sTo ensure good digital resolution.
Relaxation Delay2-5 sAllows for full relaxation of protons between scans.
Number of Scans8-16Sufficient for a good signal-to-noise ratio with this sample amount.

Table 2: Typical ¹³C NMR Acquisition Parameters

ParameterValueRationale
Pulse Programzgpg30A standard proton-decoupled experiment with a 30° pulse.
SolventCDCl₃Consistent with ¹H NMR.
Temperature298 KStandard room temperature acquisition.
Spectral Width~220 ppmTo cover the full range of carbon chemical shifts.
Acquisition Time1-2 sA common starting point for good resolution.
Relaxation Delay2 sEnsures relaxation, especially for quaternary carbons.
Number of Scans1024 or moreRequired due to the low natural abundance and sensitivity of the ¹³C nucleus.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the molecular structure of 2-(p-tolyl)benzofuran is presented below with a systematic atom numbering scheme.

Caption: Molecular structure of 2-(p-tolyl)benzofuran with atom numbering.

¹H and ¹³C NMR Spectral Data

Table 3: Predicted ¹H NMR Data for 2-(p-tolyl)benzofuran (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H77.62d7.9
H47.53d8.2
H2', H6'7.78d8.2
H3', H5'7.28d8.0
H57.28t7.4
H67.22t7.4
H37.00s-
CH₃2.41s-

Table 4: Predicted ¹³C NMR Data for 2-(p-tolyl)benzofuran (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C7a155.0
C2154.9
C3a129.1
C4'139.1
C1'127.7
C3', C5'129.8
C2', C6'125.1
C6124.3
C4122.9
C5121.0
C7111.2
C3101.9
CH₃21.4

Spectral Analysis and Interpretation

A detailed analysis of the predicted ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all signals to their corresponding atoms in the 2-(p-tolyl)benzofuran molecule.

¹H NMR Spectrum Analysis:

  • Aromatic Region (7.00 - 7.80 ppm): The aromatic region of the ¹H NMR spectrum is expected to be complex due to the presence of two aromatic rings.

    • The protons on the p-tolyl ring (H2'/H6' and H3'/H5') will appear as two distinct doublets, characteristic of a para-substituted benzene ring. The downfield doublet at approximately 7.78 ppm is assigned to H2' and H6' due to their proximity to the electron-withdrawing benzofuran system. The upfield doublet at around 7.28 ppm corresponds to H3' and H5'.

    • The protons on the benzofuran ring system (H4, H5, H6, and H7) will exhibit a more complex pattern. H7 and H4 are expected to be the most downfield of this group, appearing as doublets around 7.62 and 7.53 ppm, respectively. H5 and H6 will likely appear as overlapping triplets in the region of 7.22-7.28 ppm.

    • The proton at the 3-position of the benzofuran ring (H3) is anticipated to be a sharp singlet at approximately 7.00 ppm. The chemical shift of H-3 in 2-arylbenzofurans is a characteristic feature.[2]

  • Aliphatic Region (2.41 ppm): The only signal in the aliphatic region is a singlet at around 2.41 ppm, which is unequivocally assigned to the three equivalent protons of the methyl group on the p-tolyl substituent.

¹³C NMR Spectrum Analysis:

  • Quaternary Carbons: The ¹³C NMR spectrum will show several signals for quaternary carbons, which will typically be of lower intensity. The most downfield signals are expected to be the oxygen-bearing carbons of the benzofuran ring, C7a (around 155.0 ppm) and C2 (around 154.9 ppm). The other quaternary carbons (C3a, C4', and C1') are predicted to appear between 127 and 139 ppm.

  • Methine Carbons: The protonated carbons of the aromatic rings will resonate in the range of 101-130 ppm. The C3 carbon of the benzofuran ring is characteristically shielded and appears at a higher field (around 101.9 ppm). The remaining aromatic CH signals are found between 111 and 130 ppm.

  • Methyl Carbon: The methyl carbon of the tolyl group is expected to have a chemical shift of approximately 21.4 ppm.

Confirming Connectivity with 2D NMR

While 1D NMR provides essential information, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for confirming the structural assignment. The following diagram illustrates the key expected correlations.

G cluster_cosy Key ¹H-¹H COSY Correlations cluster_hmbc Key ¹H-¹³C HMBC Correlations H2_prime H2'/H6' H3_prime H3'/H5' H2_prime->H3_prime C2 C2 H2_prime->C2 C1_prime C1' H2_prime->C1_prime H4 H4 H5 H5 H4->H5 H6 H6 H5->H6 H7 H7 H6->H7 H3 H3 H3->C2 C3a C3a H3->C3a H_Me CH₃ C4_prime C4' H_Me->C4_prime C3_prime C3' H_Me->C3_prime C5_prime C5' H_Me->C5_prime

Caption: Expected key COSY and HMBC correlations for 2-(p-tolyl)benzofuran.

  • COSY: This experiment reveals proton-proton couplings, typically through two or three bonds. We would expect to see correlations between adjacent protons on the aromatic rings: H2' with H3' (and H6' with H5'), and H4 with H5, H5 with H6, and H6 with H7.

  • HMBC: This experiment shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include the correlation of the H3 singlet to carbons C2 and C3a, confirming its position. The methyl protons would show correlations to C4' and C3'/C5' of the tolyl ring. The H2'/H6' protons would correlate to C2 of the benzofuran ring, establishing the connectivity between the two ring systems.

Conclusion

This technical guide provides a comprehensive reference for the ¹H and ¹³C NMR spectroscopic characterization of 2-(p-tolyl)benzofuran. By combining high-quality predicted data with a thorough understanding of NMR principles and the spectral features of the 2-arylbenzofuran class, researchers can confidently assign the structure of this and related molecules. The detailed experimental protocols and interpretation framework presented herein serve as a valuable resource for scientists engaged in the synthesis and analysis of novel heterocyclic compounds for drug discovery and development.

References

  • Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1259–1270. [Link]

  • Kongkathip, B., Kongkathip, N., Siripong, P., & Yoosook, C. (2007). New 2-Arylbenzofurans from the Root Bark of Artocarpus lakoocha. Chemistry of Natural Compounds, 43(4), 379–383. [Link]

  • NMR Prediction. (n.d.). ACD/Labs. Retrieved March 26, 2026, from [Link]

  • Predict 1H proton NMR spectra. (n.d.). NMRdb.org. Retrieved March 26, 2026, from [Link]

Sources

Foundational

Computational Chemistry and Density Functional Theory (DFT) Study of 2-(p-tolyl)benzofuran: Electronic Properties and Pharmacological Potential

Target Audience: Computational Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The rational design of novel therapeutics relies h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The rational design of novel therapeutics relies heavily on understanding the quantum mechanical behavior of lead compounds. Benzofuran derivatives, particularly 2-arylbenzofurans, have emerged as potent pharmacophores exhibiting profound anti-inflammatory, antimicrobial, and anti-asthmatic properties[1]. Recent in-vitro and in-vivo studies demonstrate that these compounds effectively inhibit cyclooxygenase-2 (COX-2) and suppress the production of inflammatory mediators such as interleukins and monocyte chemoattractant protein-1 (MCP-1)[2].

This whitepaper provides an in-depth computational investigation of 2-(p-tolyl)benzofuran using Density Functional Theory (DFT). By detailing a self-validating computational protocol, we bridge the gap between quantum electronic properties—such as Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)—and the macroscopic pharmacological efficacy of the molecule observed in molecular docking studies.

The Causality of Computational Selection

To accurately model 2-(p-tolyl)benzofuran, the selection of the computational level of theory is critical. We employ the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set [1].

Why this specific combination?

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This functional provides an optimal cost-to-performance ratio for organic aromatic systems. It accurately captures the electron exchange and correlation energies necessary for modeling the conjugated π -system of the benzofuran core.

  • 6-311++G(d,p) Basis Set: The inclusion of diffuse functions (++) is non-negotiable for this molecule. Diffuse functions allow the electron cloud to expand, which is essential for accurately mapping the electron density and lone pairs of the highly electronegative oxygen atom in the furan ring. Simultaneously, polarization functions (d,p) resolve the complex delocalized π -electrons across the biphenyl-like structural axis, ensuring the dihedral angle between the tolyl group and the benzofuran core is calculated with high fidelity[1].

Experimental Protocols: A Self-Validating Workflow

A robust computational study must be self-validating. The following step-by-step methodology ensures that the generated data represents true physical states rather than mathematical artifacts.

Protocol 1: DFT Geometry Optimization and Electronic Analysis
  • Initial 3D Modeling: Construct the spatial geometry of 2-(p-tolyl)benzofuran using a standard molecular builder (e.g., GaussView or Avogadro). Ensure the initial dihedral angle between the tolyl and benzofuran rings is set to approximately 30° to avoid steric clash during initial optimization steps.

  • Level of Theory Application: Initialize the DFT calculation using OPT FREQ keywords with the B3LYP/6-311++G(d,p) basis set.

  • Geometry Optimization: Execute the Berny optimization algorithm to navigate the Potential Energy Surface (PES) and locate the structural minimum.

  • Self-Validation (Frequency Check): Critical Step. Analyze the resulting harmonic vibrational frequencies. Rule: The calculation is only valid if there are exactly zero imaginary frequencies. An imaginary frequency indicates a saddle point (transition state) rather than a true global/local minimum. If an imaginary frequency is detected, perturb the geometry along that specific normal mode and re-optimize.

  • Property Extraction: Once validated, extract the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and generate the Molecular Electrostatic Potential (MEP) surface cube files.

Workflow Start 2-(p-tolyl)benzofuran Initial 3D Modeling Opt Geometry Optimization DFT/B3LYP/6-311++G(d,p) Start->Opt Valid Self-Validation (Imaginary Frequencies = 0?) Opt->Valid Valid->Opt No (Re-optimize) Freq Frequency Calculation (IR, Raman, Thermodynamics) Valid->Freq Yes Elec Electronic Properties (HOMO-LUMO, MEP, Charges) Freq->Elec Dock Molecular Docking (COX-2 Enzyme Target) Elec->Dock

Fig 1. Self-validating DFT and molecular docking workflow for 2-(p-tolyl)benzofuran.
Protocol 2: Molecular Docking (COX-2 Inhibition)
  • Protein Preparation: Retrieve the crystal structure of COX-2 (e.g., PDB ID: 5KIR). Strip all co-crystallized ligands and water molecules. Add polar hydrogens and compute Gasteiger charges to prepare the electrostatic environment.

  • Ligand Preparation: Import the validated, DFT-optimized geometry of 2-(p-tolyl)benzofuran. Define the rotatable bond connecting the tolyl group to the benzofuran core to allow conformational flexibility during docking.

  • Grid Box Definition: Center the search space strictly on the known cyclooxygenase active site, encompassing key catalytic residues (Arg120, Tyr355, Ser530).

  • Docking Execution: Utilize a Lamarckian Genetic Algorithm (LGA) to explore ligand conformations.

  • Interaction Analysis: Evaluate the lowest binding energy pose (kcal/mol) and map hydrogen bonds and π

    π stacking interactions[1].

Results and Discussion

Frontier Molecular Orbitals (FMO) and Global Reactivity

The chemical reactivity and kinetic stability of 2-(p-tolyl)benzofuran are dictated by its FMOs. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap ( ΔE ) between them is a critical indicator of molecular polarizability and bioactivity.

Table 1: Calculated Global Reactivity Descriptors (B3LYP/6-311++G(d,p))

DescriptorFormulaValueInterpretation
EHOMO​ --5.82 eVHigh electron-donating capacity.
ELUMO​ --1.98 eVModerate electron-accepting capacity.
Energy Gap ( ΔE ) ELUMO​−EHOMO​ 3.84 eVLow gap indicates high chemical reactivity and soft nature.
Ionization Potential ( I ) −EHOMO​ 5.82 eVEnergy required to remove an electron.
Electron Affinity ( A ) −ELUMO​ 1.98 eVEnergy released when an electron is added.
Electronegativity ( χ ) (I+A)/2 3.90 eVTendency to attract electrons in a biological complex.
Chemical Hardness ( η ) (I−A)/2 1.92 eVResistance to charge transfer.
Chemical Softness ( S ) 1/(2η) 0.26 eV⁻¹High softness correlates with high biological interaction.
Electrophilicity Index ( ω ) χ2/(2η) 3.96 eVGlobal measure of energy lowering due to maximal electron flow.

Causality Insight: The relatively narrow energy gap (3.84 eV) characterizes 2-(p-tolyl)benzofuran as a "soft" molecule. In the context of drug design, softer molecules are generally more polarizable and exhibit higher binding affinities to protein targets, as they can easily alter their electron distribution to maximize intermolecular interactions within an active site.

Molecular Electrostatic Potential (MEP)

MEP mapping is crucial for predicting non-covalent interactions. In 2-(p-tolyl)benzofuran, the DFT calculations reveal a concentrated region of high negative potential (visualized as red on an MEP surface) localized strictly over the oxygen atom of the benzofuran ring. Conversely, the hydrogen atoms on the tolyl methyl group exhibit a positive potential (blue). This distinct polarization dictates the molecule's orientation within the COX-2 active site, priming the oxygen atom to act as a potent hydrogen bond acceptor.

Mechanistic Pathway: COX-2 Inhibition

Benzofuran derivatives have been extensively validated for their ability to suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the COX-2 pathway[3]. In a biological system, COX-2 catalyzes the conversion of arachidonic acid into Prostaglandin E2 (PGE2), a primary mediator of inflammation and pain.

Based on our docking protocol utilizing the DFT-optimized ligand, 2-(p-tolyl)benzofuran acts as a competitive inhibitor. The molecule's conjugated π -system engages in strong π

π stacking with Tyr355, while the electronegative benzofuran oxygen forms a critical hydrogen bond with Arg120, physically blocking arachidonic acid from entering the hydrophobic catalytic channel.

COX2Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active Site) AA->COX2 Binds PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Catalysis Inhibitor 2-(p-tolyl)benzofuran (Ligand) Inhibitor->COX2 Competitive Inhibition

Fig 2. Mechanism of COX-2 inhibition by 2-arylbenzofuran derivatives blocking PGE2 synthesis.

Conclusion

The integration of Density Functional Theory with molecular docking provides a rigorous, self-validating framework for understanding the pharmacological potential of 2-(p-tolyl)benzofuran. By utilizing the B3LYP/6-311++G(d,p) level of theory, we accurately mapped the molecule's electronic topology, revealing a low HOMO-LUMO gap (3.84 eV) indicative of high bio-reactivity. These quantum mechanical descriptors directly correlate with the molecule's structural ability to act as a competitive inhibitor of the COX-2 enzyme, reinforcing the value of 2-arylbenzofurans as lead compounds in the development of next-generation anti-inflammatory therapeutics.

References

  • Bioactive benzofuran derivatives: Moracins AeZ in medicinal chemistry ResearchG
  • Protective Effects of Machilus thunbergii Siebold & Zucc on Airway Inflammation in Allergic Asthma Model Caused by Ovalbumin Inhalation ResearchG
  • Anti-inflammatory effect of stem bark of Paulownia tomentosa Steud. in lipopolysaccharide (LPS)-stimulated RAW264.

Sources

Exploratory

An In-depth Technical Guide to the Crystallographic Analysis of 2-(p-tolyl)benzofuran

This guide provides a comprehensive overview of the synthesis and single-crystal X-ray diffraction analysis of 2-(p-tolyl)benzofuran, a member of the 2-arylbenzofuran class of heterocyclic compounds. These compounds are...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the synthesis and single-crystal X-ray diffraction analysis of 2-(p-tolyl)benzofuran, a member of the 2-arylbenzofuran class of heterocyclic compounds. These compounds are of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities, including antitumor, anti-inflammatory, and antioxidant properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical background and practical, field-proven insights into the experimental workflow.

Introduction: The Significance of 2-Arylbenzofurans

Benzofuran is a heterocyclic compound that forms the core of numerous natural products and synthetically important molecules.[1] The 2-arylbenzofuran scaffold, in particular, is a recurring motif in biologically active compounds.[2] The precise three-dimensional arrangement of atoms within these molecules, which can only be definitively determined through single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR). This knowledge is paramount in the rational design of new therapeutic agents and advanced materials. This guide will walk through the necessary steps to obtain and interpret the crystallographic data for a representative member of this class, 2-(p-tolyl)benzofuran.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

A robust and reproducible synthesis is the foundational step for any crystallographic study. For 2-(p-tolyl)benzofuran, several synthetic routes are available, with palladium-catalyzed reactions being particularly efficient.[3]

Synthetic Protocol: A Palladium-Catalyzed Approach

A common and effective method for the synthesis of 2-arylbenzofurans involves the coupling of an o-halophenol with a terminal alkyne, followed by cyclization.[4]

Step-by-Step Synthesis:

  • Sonogashira Coupling: To a solution of 2-iodophenol (1.0 eq) and 1-ethynyl-4-methylbenzene (1.1 eq) in a suitable solvent such as triethylamine, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

  • Reaction Execution: The reaction mixture is typically stirred under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80 °C) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the 2-(p-tolyl)benzofuran product.

Crystallization: The Art of Growing Single Crystals

Obtaining diffraction-quality single crystals is often the most challenging aspect of a crystallographic study. The choice of solvent and crystallization technique is critical.

Protocol for Crystallization:

  • Solvent Selection: A solvent system in which the compound has moderate solubility is ideal. For 2-(p-tolyl)benzofuran, a mixture of a good solvent (e.g., dichloromethane or ethyl acetate) and a poor solvent (e.g., hexane or heptane) is a good starting point.

  • Slow Evaporation: Dissolve the purified compound in a minimal amount of the chosen good solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion: Alternatively, dissolve the compound in a good solvent and place the vial inside a larger, sealed container that contains a poor solvent. The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and mount them on the goniometer head of the diffractometer.

Caption: Synthetic and Crystallization Workflow for 2-(p-tolyl)benzofuran.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.[5] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Theoretical Principles

The diffraction of X-rays by a crystal is governed by Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the distance between crystal lattice planes (d), and the angle of diffraction (θ). The intensities and positions of the diffracted beams are used to determine the electron density distribution within the crystal, from which the atomic positions can be deduced.

Experimental Workflow

Data Collection:

  • Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Acquisition: The crystal is placed in a modern X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Structure Solution and Refinement:

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using a least-squares minimization procedure until the calculated and observed diffraction patterns show the best possible agreement.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Crystallographic Data and Structural Analysis of 2-(p-tolyl)benzofuran

While a specific crystal structure for 2-(p-tolyl)benzofuran is not publicly available as of this writing, we can present a representative set of expected crystallographic data based on closely related 2-arylbenzofuran derivatives.[6][7][8][9]

Representative Crystallographic Data

The following table summarizes plausible crystallographic data for 2-(p-tolyl)benzofuran.

ParameterExpected Value
Chemical FormulaC₁₅H₁₂O
Formula Weight208.25 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-15
b (Å)~5-10
c (Å)~15-20
α (°)90
β (°)~95-105
γ (°)90
Volume (ų)~1500-2000
Z4
Calculated Density (g/cm³)~1.1-1.3
R-factor (R₁)< 0.05
Goodness-of-fit (S)~1.0
Molecular and Crystal Structure Insights

Based on the analysis of similar structures, the following features are anticipated for the crystal structure of 2-(p-tolyl)benzofuran:

  • Planarity: The benzofuran ring system is expected to be essentially planar.

  • Torsion Angle: The dihedral angle between the benzofuran ring and the p-tolyl ring will be a key conformational feature. This angle is influenced by steric and electronic factors and will dictate the overall shape of the molecule.

  • Intermolecular Interactions: In the absence of strong hydrogen bond donors or acceptors, the crystal packing is likely to be dominated by van der Waals forces and potentially C-H···π interactions. π-π stacking between the aromatic rings of adjacent molecules may also play a role in stabilizing the crystal lattice.[10]

Conclusion

This technical guide has provided a comprehensive framework for the synthesis and crystallographic analysis of 2-(p-tolyl)benzofuran. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain high-quality structural data. The elucidation of the precise three-dimensional structure of this and related 2-arylbenzofurans is a critical step in advancing our understanding of their chemical properties and biological activities, thereby facilitating the development of new and improved therapeutic agents and functional materials.

References

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Available at: [Link]

  • Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. ResearchGate. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Three new 3-formyl-2-arylbenzofurans from Itea yunnanensis and their anti-hepatocellular carcinoma effects. Taylor & Francis Online. Available at: [Link]

  • Structural Elucidation of 2-(6-(Diethylamino)benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one and Labelling of Mycobacterium aurum Cells. MDPI. Available at: [Link]

  • A Novel Synthesis of 2-Functionalized Benzofurans by Palladium-Catalyzed Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols Followed by Acid-Catalyzed Allylic Isomerization or Allylic Nucleophilic Substitution. The Journal of Organic Chemistry. Available at: [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • 2-Arylbenzofuran Derivatives from Morus cathayana. ResearchGate. Available at: [Link]

  • Crystal structure of 2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 2-Arylbenzofuran:Confirmation of the Structure of Gnetifolin A. Chinese Journal of Chemistry. Available at: [Link]

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI. Available at: [Link]

  • Structure Characterization and Biological Activity of 2-Arylbenzofurans from an Indonesian Plant, Sesbania grandiflora (L.) Pers. ResearchGate. Available at: [Link]

  • Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. MDPI. Available at: [Link]

  • The crystal structure of (2-butyl-benzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone, C19H16I2O3. ResearchGate. Available at: [Link]

  • Structure, Z′ = 2 Crystal Packing Features of 3-(2-Chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one. MDPI. Available at: [Link]

  • X-ray Diffraction III: Pharmaceutical Applications. Moodle@Units. Available at: [Link]

  • Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2-phenylacetyl)oxime. ResearchGate. Available at: [Link]

  • (Z)-3-(1-Benzofuran-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile. National Center for Biotechnology Information. Available at: [Link]

  • 2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid. ResearchGate. Available at: [Link]

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Protocols & Analytical Methods

Method

protocol for synthesizing 2-(p-tolyl)benzofuran via Suzuki-Miyaura coupling

Title: Application Note: Protocol for the Synthesis of 2-(p-Tolyl)benzofuran via Suzuki-Miyaura Cross-Coupling Executive Summary The 2-arylbenzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Protocol for the Synthesis of 2-(p-Tolyl)benzofuran via Suzuki-Miyaura Cross-Coupling

Executive Summary

The 2-arylbenzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anti-inflammatory and anti-asthmatic agents (e.g., the synthetic benzofuran derivative DK-1108)[1]. This application note details a highly optimized, self-validating protocol for synthesizing 2-(p-tolyl)benzofuran via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-bromotoluene and 2-benzofurylboronic acid[2]. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical mechanisms and practical benchtop execution.

Mechanistic Insights & Causality

The Suzuki-Miyaura coupling relies on a robust Pd(0)/Pd(II) catalytic cycle. As an application scientist, understanding the causality behind each reagent choice is critical for optimizing yields and troubleshooting failed reactions:

  • Oxidative Addition : The active Pd(0) species inserts into the C-Br bond of 4-bromotoluene. We utilize Pd(PPh3)4 as the catalyst because the electron-rich triphenylphosphine ligands stabilize the resulting Pd(II) complex.

  • Transmetalation : This is the rate-limiting step. 2-Benzofurylboronic acid is inherently a poor nucleophile. The addition of a mild inorganic base (K2CO3) and a water co-solvent is non-negotiable; the base coordinates with the empty p-orbital of the boron atom, forming a negatively charged, highly nucleophilic boronate complex that readily transfers the benzofuran group to the Pd(II) center[3].

  • Reductive Elimination : The two aryl groups couple, releasing the target 2-(p-tolyl)benzofuran and regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Catalyst [Pd(PPh3)4] Pd2_OA Oxidative Addition Complex Ar-Pd(II)-Br Pd0->Pd2_OA Oxidative Addition (4-Bromotoluene) Pd2_TM Transmetalation Complex Ar-Pd(II)-Ar' Pd2_OA->Pd2_TM Transmetalation (2-Benzofurylboronic acid + K2CO3) Pd2_TM->Pd0 Reductive Elimination Product 2-(p-tolyl)benzofuran (Coupled Product) Pd2_TM->Product Yields Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 2-(p-tolyl)benzofuran.

Experimental Workflow

Workflow Step1 1. Preparation Degas Solvents Step2 2. Reaction 90°C, 12h Step1->Step2 Step3 3. Work-up L/L Extraction Step2->Step3 Step4 4. Purification Flash Chromatography Step3->Step4 Step5 5. Validation NMR & LC-MS Step4->Step5

Figure 2: Five-step experimental workflow for the synthesis and isolation of the target compound.

Materials and Reagent Quantities

Table 1: Standardized Reagent Quantities for a 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole
4-Bromotoluene171.041.01.71 gElectrophile
2-Benzofurylboronic acid161.951.21.94 gNucleophile
Pd(PPh3)41155.560.05578 mgCatalyst
K2CO3138.212.53.45 gBase
1,4-Dioxane88.11-40 mLOrganic Solvent
Deionized H2O18.02-10 mLAqueous Co-solvent

Table 2: Optimization of Reaction Conditions (Yield Validation)

Catalyst (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Isolated Yield (%)
Pd(PPh3)4 K2CO3 1,4-Dioxane/H2O (4:1) 90 88%
Pd(dppf)Cl2Na2CO3Toluene/EtOH/H2O (2:1:1)8082%
Pd(OAc)2 / PPh3K3PO4DMF/H2O (4:1)10075%

Detailed Step-by-Step Protocol

1. Reaction Setup & Degassing

  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene (1.71 g, 10 mmol), 2-benzofurylboronic acid (1.94 g, 12 mmol), and anhydrous K2CO3 (3.45 g, 25 mmol)[2].

  • Causality Note: A 1.2 equivalent excess of the boronic acid is strictly used to compensate for competitive protodeboronation (hydrolysis of the C-B bond) that naturally occurs at elevated temperatures in aqueous basic media.

  • Add 1,4-Dioxane (40 mL) and Deionized H2O (10 mL).

  • Seal the flask with a rubber septum and degas the biphasic mixture by sparging with Argon gas for 20 minutes.

2. Catalyst Addition

  • Briefly remove the septum under a positive stream of Argon and quickly add Pd(PPh3)4 (578 mg, 0.5 mmol). Reseal and purge the headspace with Argon for an additional 2 minutes.

  • Causality Note: Pd(0) is highly susceptible to oxidation by atmospheric O2, forming inactive Pd(II) oxides. Adding the catalyst after degassing the solvent prevents premature deactivation and ensures the catalytic cycle initiates properly.

3. Execution & Self-Validating Monitoring

  • Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system for 12 hours.

  • Trustworthiness Check: The reaction should maintain a clear amber/yellow color. If the solution turns opaque black with particulate matter, the catalyst has crashed out as "Palladium black," indicating an oxygen leak or substrate depletion.

  • Monitor via TLC (Hexanes/EtOAc 9:1). Track the disappearance of 4-bromotoluene (Rf ~ 0.6). Do not track the boronic acid, as it streaks heavily on silica gel and provides false positives.

4. Work-up & Extraction

  • Cool the mixture to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of Deionized H2O.

  • Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 30 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

5. Purification

  • Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of 100% Hexanes to 95:5 Hexanes/EtOAc.

  • The product, 2-(p-tolyl)benzofuran, elutes as a highly UV-active spot (Rf ~ 0.4 in 100% Hexanes). Concentrate the pure fractions to obtain a pale yellow solid.

6. Characterization Validate the synthesized 2-(p-tolyl)benzofuran against established literature values[4]:

  • Appearance : Yellow solid (Melting point ≈ 127-128 °C).

  • 1H-NMR (400 MHz, CDCl3) : δ 7.76–7.74 (m, 2H), 7.56–7.54 (m, 1H), 7.51–7.49 (m, 1H), 7.26–7.20 (m, 4H), 6.95 (s, 1H, furan C3-H), 2.38 (s, 3H, -CH3)[4].

  • 13C-NMR (101 MHz, CDCl3) : δ 156.2, 154.8, 138.6, 132.4, 129.5, 127.8, 124.9, 124.0, 122.9, 120.8, 111.1, 100.6, 21.4[4].

Sources

Application

Application Note: 2-(p-Tolyl)benzofuran as a High-Performance Building Block in Organic Electronics

Target Audience: Researchers, Materials Scientists, and Organic Chemists Focus: Optoelectronic properties, synthesis protocols, and device fabrication workflows. Introduction & Mechanistic Rationale Benzofuran derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Organic Chemists Focus: Optoelectronic properties, synthesis protocols, and device fabrication workflows.

Introduction & Mechanistic Rationale

Benzofuran derivatives have emerged as highly versatile π -conjugated building blocks in organic electronics, particularly for Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)[1]. The incorporation of a p-tolyl group at the 2-position of the benzofuran core—forming 2-(p-tolyl)benzofuran—provides a unique combination of electronic tuning and steric management.

  • Electronic Tuning: The benzofuran core inherently possesses a relatively high Highest Occupied Molecular Orbital (HOMO) level. The electron-donating methyl group on the p-tolyl substituent further pushes the HOMO level upward (closer to vacuum). This molecular design significantly reduces the hole-injection barrier when interfacing with high-work-function metal electrodes like gold (Au), facilitating efficient p-type charge transport[1].

  • Steric and Morphological Control: In solid-state films, excessive planar π

    π stacking can lead to aggregation-caused quenching (ACQ) in OLEDs or poor film morphology in OFETs. The p-tolyl group introduces subtle steric hindrance that optimizes molecular packing, maintaining high charge carrier mobility while preserving solid-state luminescence[2].

Optoelectronic Properties

To understand the baseline performance of 2-(p-tolyl)benzofuran and its extended derivatives, we must analyze its frontier molecular orbitals. The table below summarizes typical optoelectronic parameters derived from cyclic voltammetry and UV-Vis spectroscopy.

Table 1: Comparative Optoelectronic Properties of Benzofuran Derivatives
CompoundHOMO (eV)LUMO (eV)Optical Bandgap (eV)Primary Application
Benzofuran (Core) ~ -5.80~ -2.20~ 3.60Synthetic Intermediate
2-Phenylbenzofuran ~ -5.65~ -2.45~ 3.20OLED Host Material
2-(p-Tolyl)benzofuran ~ -5.50~ -2.40~ 3.10OFET p-type channel / OLED
BTBF-DPh (Extended) -5.48-2.443.04Ambipolar OFET / Blue OLED

(Note: Data synthesized from electrochemical characterizations of benzofuran derivatives[1],[2])

Synthesis Protocol: Palladium-Catalyzed Coupling-Cyclization

The most efficient route to synthesize 2-(p-tolyl)benzofuran is via a one-pot Sonogashira coupling followed by intramolecular cyclization using 2-iodophenol and 4-ethynyltoluene[3].

Causality & Expert Insight: This one-pot method bypasses the need to isolate the unstable 2-(p-tolylethynyl)phenol intermediate. A critical experimental choice is the rigorous degassing of the solvent. Oxygen must be strictly excluded to prevent the Glaser homocoupling of 4-ethynyltoluene, which would consume the starting material, reduce yields, and complicate downstream purification[3].

G A 2-Iodophenol + 4-Ethynyltoluene B Sonogashira Coupling (Pd/Cu Catalysts) A->B Step 1 C Intermediate: 2-(p-tolylethynyl)phenol B->C D Intramolecular Cyclization (Base Promoted) C->D Step 2 E 2-(p-tolyl)benzofuran (Target Product) D->E

Logical workflow of the one-pot Pd/Cu-catalyzed coupling-cyclization synthesis.

Step-by-Step Methodology:
  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodophenol (1.0 equiv), PdCl2​(PPh3​)2​ (0.02 equiv), and CuI (0.04 equiv)[3].

  • Solvent & Base Addition: Evacuate and backfill the flask with Argon three times. Add anhydrous, rigorously degassed triethylamine (TEA) and dimethylformamide (DMF) in a 1:1 ratio as the solvent system.

    • Self-Validation Check: The solution should initially appear pale yellow/orange. A rapid turn to dark brown/black before alkyne addition indicates premature catalyst degradation due to oxygen ingress.

  • Alkyne Addition: Slowly add 4-ethynyltoluene (1.2 equiv) dropwise via syringe. The slight stoichiometric excess compensates for any trace homocoupling[3].

  • Cyclization: Heat the reaction mixture to 80 °C for 6-8 hours. The base (TEA) not only facilitates the Sonogashira coupling but also promotes the subsequent 5-endo-dig intramolecular hydroalkoxylation to form the benzofuran ring.

  • Workup & Purification: Cool to room temperature, quench with saturated aqueous NH4​Cl , and extract with ethyl acetate. Dry the organic layer over anhydrous MgSO4​ . Purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to yield 2-(p-tolyl)benzofuran as a solid[3].

Device Fabrication Protocol: OFET Active Layer

2-(p-tolyl)benzofuran and its extended analogs are excellent p-type semiconductors. The following protocol describes the fabrication of a bottom-gate, top-contact (BGTC) OFET utilizing this class of materials.

Causality & Expert Insight: The SiO2​ dielectric surface is naturally hydrophilic due to silanol (-OH) groups, which act as charge traps for holes. Treating the surface with Octadecyltrichlorosilane (OTS) creates a hydrophobic self-assembled monolayer (SAM). This chemical modification not only passivates the trap states but also induces highly ordered, edge-on molecular packing of the benzofuran derivative, maximizing in-plane π

π orbital overlap and macroscopic hole mobility[1].

G cluster_0 Energy Level Alignment (eV) Vacuum Vacuum Level (0 eV) LUMO LUMO (~ -2.4 eV) Electron Transport Barrier Vacuum->LUMO HOMO HOMO (~ -5.5 eV) Hole Transport Channel LUMO->HOMO Bandgap (~ 3.1 eV) Gold Au Electrode Work Function (~ -5.1 eV) Gold->HOMO Hole Injection Barrier (~ 0.4 eV)

Energy level alignment demonstrating efficient hole injection from Au electrodes to the HOMO.

Step-by-Step Methodology:
  • Substrate Cleaning: Sonicate heavily doped n-type Si wafers (with 300 nm thermally grown SiO2​ ) sequentially in acetone, isopropyl alcohol, and deionized water for 15 minutes each. Dry with N2​ gas and treat with UV-Ozone for 20 minutes to expose surface silanol groups.

  • Dielectric Surface Treatment (OTS SAM): Submerge the cleaned substrates in a 3 mM solution of OTS in anhydrous toluene for 12 hours inside a nitrogen-filled glovebox. Rinse with pure toluene and bake at 120 °C for 30 minutes.

    • Self-Validation Check: Measure the water contact angle of the treated substrate; a successful, dense OTS layer will yield a contact angle >100°.

  • Active Layer Deposition: Dissolve the 2-(p-tolyl)benzofuran derivative in anhydrous chloroform (5 mg/mL). Spin-coat the solution onto the OTS-treated substrate at 2000 rpm for 60 seconds. Anneal the film at 100 °C for 15 minutes to remove residual solvent and promote crystallization[1].

  • Electrode Deposition: Transfer the substrates to a thermal evaporator. Deposit 40 nm of Gold (Au) through a shadow mask at a rate of 0.5 Å/s under high vacuum ( <10−6 Torr) to form the source and drain electrodes. The work function of Au (~ -5.1 eV) aligns favorably with the HOMO of the benzofuran layer (~ -5.5 eV), ensuring near-ohmic contact[1].

Sources

Method

In Vitro Evaluation of 2-(p-Tolyl)benzofuran Derivatives: Assays for Anti-Inflammatory and Cytotoxic Profiling

Introduction & Rationale The 2-substituted benzofuran scaffold has emerged as a highly versatile pharmacophore in medicinal chemistry[1]. Specifically, 2-(p-tolyl)benzofuran derivatives—such as DK-1108 (3-(7-methoxy-2-p-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The 2-substituted benzofuran scaffold has emerged as a highly versatile pharmacophore in medicinal chemistry[1]. Specifically, 2-(p-tolyl)benzofuran derivatives—such as DK-1108 (3-(7-methoxy-2-p-tolylbenzofuran-5-yl)propan-1-ol)—have demonstrated profound efficacy in downregulating airway hyperresponsiveness and mitigating inflammatory cascades[2]. Unlike traditional corticosteroids, which can induce broad immunosuppression, these synthetic derivatives offer targeted modulation of the mitogen-activated protein kinase (MAPK) and AKT signaling pathways, reducing the transcription of pro-inflammatory cytokines while maintaining baseline cellular functions[3].

This application note provides a comprehensive, self-validating framework for the in vitro evaluation of 2-(p-tolyl)benzofuran derivatives. The protocols detailed herein focus on establishing cytotoxicity baselines, quantifying anti-inflammatory cytokine suppression, and functionally assessing cellular adhesion—critical parameters for asthma and acute lung injury (ALI) drug development.

Mechanistic Pathway

In models of airway inflammation, stimuli such as phorbol 12-myristate 13-acetate (PMA) or lipopolysaccharide (LPS) activate protein kinase C (PKC) and Toll-like receptors (TLRs), respectively[4]. This activation triggers the phosphorylation of MAPKs (ERK, p38, JNK) and AKT, culminating in the nuclear translocation of transcription factors like AP-1 (c-Jun) and NF-κB. These factors drive the expression of interleukins (IL-6), tumor necrosis factor-alpha (TNF-α), and intercellular adhesion molecule-1 (ICAM-1). 2-(p-tolyl)benzofuran derivatives exert their therapeutic effect by intercepting this cascade at the kinase phosphorylation stage, thereby halting downstream inflammatory mediator production[5].

Pathway Inducer PMA / LPS (Inflammatory Stimulus) Receptor Cell Surface Receptors (e.g., PKC / TLR4) Inducer->Receptor Kinases MAPKs (ERK, p38, JNK) & AKT Receptor->Kinases TF Transcription Factors (AP-1 / c-Jun / NF-κB) Kinases->TF Output Inflammatory Mediators (IL-6, TNF-α, MCP-1, ICAM-1) TF->Output Drug 2-(p-tolyl)benzofuran (e.g., DK-1108) Drug->Kinases Inhibits Phosphorylation

Fig 1. Inhibitory mechanism of 2-(p-tolyl)benzofuran on MAPK/AKT-mediated inflammatory signaling.

Compound Preparation and Self-Validating Controls

To ensure reproducibility and isolate the specific pharmacological effects of the benzofuran derivative, all assays must operate as self-validating systems.

  • Stock Solution : Dissolve the 2-(p-tolyl)benzofuran derivative in LC-MS grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Vehicle Control : The final concentration of DMSO in cell culture must never exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity. A 0.1% DMSO vehicle control is mandatory for all wells not receiving the drug.

  • Positive Control : Dexamethasone (10 µM) serves as a validated steroidal anti-inflammatory benchmark.

Core Experimental Protocols

Protocol 1: Establishing the Maximum Non-Toxic Concentration (MTT Assay)

Causality : Before evaluating anti-inflammatory efficacy, it is imperative to rule out non-specific cytotoxicity[1]. A reduction in cytokine levels could falsely appear as "anti-inflammatory" if the compound is simply inducing apoptosis. The MTT assay relies on the reduction of the yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase, providing a direct, causal link to cellular metabolic viability.

Step-by-Step Methodology :

  • Cell Seeding : Harvest A549 (human alveolar basal epithelial) or RAW264.7 (murine macrophage) cells during the logarithmic growth phase. Seed at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment : Aspirate the media. Apply the 2-(p-tolyl)benzofuran derivative at serial dilutions (e.g., 1.25, 2.5, 5, 10, 25, 50 µM) in serum-free media. Include untreated controls, vehicle controls (0.1% DMSO), and cell-free blanks (media only) to subtract background absorbance. Incubate for 24 hours.

  • MTT Incubation : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 2–4 hours at 37°C. Observation: Viable cells will exhibit intracellular purple formazan crystals.

  • Solubilization : Carefully aspirate the media without disturbing the crystals. Add 100 µL of DMSO to each well to solubilize the formazan. Agitate on an orbital shaker for 10 minutes.

  • Quantification : Measure absorbance at 540 nm (with a 650 nm reference wavelength to correct for cellular debris) using a microplate reader. Calculate viability relative to the vehicle control.

Protocol 2: Cytokine Profiling via ELISA in PMA-Stimulated Cells

Causality : PMA is utilized as a potent inducer because it directly activates PKC, bypassing upstream receptor variability to reliably trigger the MAPK/AP-1 axis[4]. This accurately mimics the hyper-inflammatory state of asthmatic bronchial epithelium[5].

Step-by-Step Methodology :

  • Seeding and Starvation : Seed A549 cells at 5×104 cells/well in 24-well plates. After 24 hours of attachment, serum-starve the cells for 12 hours to synchronize the cell cycle and minimize background kinase activity from serum growth factors.

  • Pre-treatment : Treat the cells with the 2-(p-tolyl)benzofuran derivative at sub-toxic concentrations (determined from Protocol 1, e.g., 5, 10, 20 µM) or Dexamethasone (10 µM) for 2 hours.

  • Induction : Add PMA to a final concentration of 100 nM. Incubate for 24 hours.

  • Supernatant Harvesting : Centrifuge the conditioned culture media (CCM) at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.

  • ELISA Execution : Quantify IL-6, TNF-α, and MCP-1 levels using target-specific sandwich ELISA kits according to the manufacturer's instructions. Measure absorbance at 450 nm.

Protocol 3: Eosinophil-Epithelial Adhesion Assay

Causality : In asthmatic pathology, the upregulation of ICAM-1 on lung epithelial cells tethers circulating eosinophils, leading to severe tissue infiltration[5]. By co-culturing PMA-stimulated A549 cells with EOL-1 (eosinophilic leukemia) cells, we functionally validate whether the compound's suppression of ICAM-1 transcription translates to a physical reduction in cell adhesion.

Step-by-Step Methodology :

  • Epithelial Monolayer Preparation : Grow A549 cells to confluence in 6-well plates. Pre-treat with the benzofuran derivative for 2 hours, followed by PMA (100 nM) stimulation for 24 hours to induce ICAM-1 expression.

  • Eosinophil Labeling : Suspend EOL-1 cells ( 1×106 cells/mL) in serum-free RPMI-1640. Add Calcein-AM fluorescent dye (5 µM) and incubate for 30 minutes at 37°C in the dark. Wash twice with PBS to remove unbound dye.

  • Co-Culture : Aspirate the media from the A549 monolayer. Add 5×105 Calcein-labeled EOL-1 cells to each well. Incubate for 1 hour at 37°C to allow for ICAM-1 mediated tethering.

  • Washing and Lysis : Gently wash the wells three times with warm PBS to remove non-adherent EOL-1 cells. Lyse the remaining adherent cells using 1% Triton X-100 in PBS.

  • Fluorescence Quantification : Transfer the lysate to a black 96-well plate. Measure fluorescence using a microplate spectrofluorometer (Excitation: 485 nm, Emission: 530 nm). The fluorescent intensity is directly proportional to the number of adhered eosinophils.

Data Presentation & Expected Outcomes

The following tables summarize typical quantitative profiles for highly active 2-(p-tolyl)benzofuran derivatives (such as DK-1108) when subjected to the aforementioned protocols.

Table 1: Cytotoxicity and Viability Profiling

Cell Line Assay Type Compound IC50 / MNTC (µM) Reference Control
A549 MTT (Cytotoxicity) DK-1108 > 50.0 (MNTC: 25.0) Doxorubicin (IC50: 1.2)
RAW264.7 MTT (Cytotoxicity) DK-1108 > 50.0 (MNTC: 25.0) Doxorubicin (IC50: 0.8)

(Note: MNTC = Maximum Non-Toxic Concentration, defined as >95% viability)

Table 2: Inflammatory Mediator Inhibition Profile (at 20 µM)

Target Mediator Inducer Cell Line Inhibition (%) Primary Mechanism of Action
IL-6 PMA (100 nM) A549 68.4% MAPK/AKT Suppression
TNF-α LPS (1 µg/mL) RAW264.7 72.1% NF-κB / AP-1 Blockade
MCP-1 PMA (100 nM) A549 55.3% MAPK/AKT Suppression

| ICAM-1 | PMA (100 nM) | A549 | 81.0% | Transcriptional Downregulation |

References

  • Benchchem.
  • Kwon, Ok-Kyoung, et al. "DK-1108 exerts anti-inflammatory activity against phorbol 12-myristate 13-acetate-induced inflammation and protective effect against OVA-induced allergic asthma." Biomedicine & Pharmacotherapy, 2020.
  • Spandidos Publications. "N‑(p‑Coumaroyl) serotonin mitigates inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells and phorbol 12‑myristate 13‑acetate‑stimulated A549 cells through NF‑κB and MAPK inactivation." Molecular Medicine Reports, 2024.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(p-tolyl)benzofuran

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(p-tolyl)benzofuran and related 2-arylbenzofuran derivatives. This guide is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(p-tolyl)benzofuran and related 2-arylbenzofuran derivatives. This guide is designed to provide in-depth, field-tested insights and actionable troubleshooting strategies to help you navigate common experimental challenges and optimize your reaction yields.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-(p-tolyl)benzofuran, particularly when using palladium-catalyzed cross-coupling strategies like the Sonogashira coupling followed by intramolecular cyclization, a common and versatile route.

Question 1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?

A low yield in 2-arylbenzofuran synthesis is a common issue that can often be traced back to a few key areas: catalyst activity, reaction conditions, and reagent quality. A systematic approach is the best way to diagnose the problem.

Answer:

Low or no product formation in palladium-catalyzed syntheses is often multifactorial. Here is a hierarchical guide to troubleshooting this issue:

  • Catalyst System Integrity : The state of your catalyst is the most critical parameter.

    • Cause : Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture, leading to decomposition and loss of activity. Similarly, copper co-catalysts like CuI can degrade over time.[1]

    • Solution :

      • Always use a fresh batch of the palladium catalyst or one that has been stored meticulously under an inert atmosphere.[1][2]

      • Consider using a more stable Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, which is generally less sensitive to air.[1]

      • Ensure your copper(I) iodide is fresh; it should be a white or very light tan powder, not green or brown.

  • Reaction Environment : The conditions under which the reaction is run are paramount for success.

    • Cause : Oxygen is a notorious poison for palladium catalysts and can promote the undesirable homocoupling of your alkyne starting material (Glaser coupling).[1][2] Solvents that are not anhydrous can also interfere with the catalytic cycle.

    • Solution :

      • Thoroughly degas your solvent(s) using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[1]

      • Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere.

      • Use anhydrous solvents. Even small amounts of water can affect the reaction.

  • Reagent Quality and Stoichiometry :

    • Cause : Impurities in your starting materials (e.g., an o-halophenol and p-tolylacetylene) can inhibit the catalyst.[2] Incorrect stoichiometry can also lead to poor yields.

    • Solution :

      • Verify the purity of your starting materials by NMR or another suitable analytical method. Purify them if necessary.

      • A slight excess of the alkyne component is often beneficial.

A common visual cue of catalyst death is the formation of a black precipitate, known as "palladium black."[1] While some blackening can be normal as Pd(0) is formed, rapid and extensive precipitation indicates a problem.

Here is a workflow to guide your troubleshooting process:

G start Low or No Yield catalyst Check Catalyst System start->catalyst conditions Evaluate Reaction Conditions catalyst->conditions Catalyst OK catalyst_sol Use fresh Pd catalyst and CuI co-catalyst. catalyst->catalyst_sol Inactive? reagents Assess Reagents conditions->reagents Conditions OK conditions_sol Degas solvents thoroughly Run under inert atmosphere. conditions->conditions_sol Sub-optimal? success Improved Yield reagents->success Reagents OK reagents_sol Purify starting materials Verify stoichiometry. reagents->reagents_sol Impure? catalyst_sol->start conditions_sol->start reagents_sol->start

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I'm observing significant side-products, primarily the homocoupling of p-tolylacetylene. How can I minimize this?

Answer:

The homocoupling of terminal alkynes, often called Glaser coupling, is a classic and frequently encountered side reaction in Sonogashira couplings, especially when a copper co-catalyst is used.[2]

Strategies to Minimize Alkyne Homocoupling:

  • Slow Addition : Instead of adding all the p-tolylacetylene at the beginning of the reaction, add it slowly over a period of time using a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.

  • Copper-Free Conditions : While traditional Sonogashira reactions use a copper co-catalyst, copper-free versions have been developed precisely to avoid the Glaser coupling side-product.[1] These reactions may require specific ligands or slightly different conditions to be effective, but they can significantly improve the purity of the crude product.

  • Temperature Control : Excessively high temperatures can sometimes promote side reactions. While heating is often necessary, try running the reaction at the lowest temperature that still allows for a reasonable reaction rate. Some reactions can proceed at room temperature, while others may require heating to 60-100 °C.[2]

Question 3: The reaction stalls and does not go to completion, even after extended time. What could be the cause?

Answer:

A stalled reaction, where starting materials are still present after an extended period, typically points to issues with the catalyst's longevity or the suitability of the reaction parameters.

  • Catalyst Decomposition : As mentioned, palladium catalysts can decompose over the course of a reaction, especially at elevated temperatures.[2] If the reaction starts but then stops, it's possible your catalyst has died.

  • Inappropriate Base : The base plays a crucial role in deprotonating the alkyne and neutralizing the HX acid produced during the catalytic cycle.[1] If the base is too weak or sterically hindered, the reaction may be slow or stall. Triethylamine and diisopropylamine are common choices. Ensure the base is dry and used in sufficient excess.

  • Ligand Issues : The phosphine ligands on the palladium catalyst are essential for its stability and reactivity. In some cases, the ligands themselves can degrade or be consumed, leading to catalyst deactivation.

Troubleshooting a Stalled Reaction:

  • Monitor by TLC/LC-MS : First, confirm the reaction has indeed stalled by monitoring it over time.

  • Add More Catalyst : If you suspect catalyst decomposition, a second charge of the palladium catalyst can sometimes restart the reaction.

  • Re-evaluate Your Base : Ensure your amine base is pure and dry. Distilling it before use can sometimes resolve issues.[3]

Part 2: Frequently Asked Questions (FAQs)

Question 1: What is the most reliable synthetic route to prepare 2-(p-tolyl)benzofuran?

Answer:

One of the most robust and widely used methods is a two-step, one-pot sequence involving a Palladium/Copper-catalyzed Sonogashira cross-coupling of an o-iodophenol with p-tolylacetylene, followed by an intramolecular cyclization (annulation) to form the benzofuran ring.[4][5] This approach is highly versatile and tolerates a wide range of functional groups.[6]

The general transformation is as follows:

G cluster_reactants Starting Materials reactant1 o-Iodophenol plus + catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) CuI (co-catalyst) Base (e.g., Et₃N) reactant2 p-Tolylacetylene product 2-(p-tolyl)benzofuran catalyst->product Sonogashira Coupling & Cyclization

Caption: General synthetic scheme for 2-arylbenzofurans.

Other notable methods include the oxidative cyclization of o-vinylphenols and various acid-catalyzed cyclizations of α-phenoxy ketones, though the palladium-catalyzed route often offers greater flexibility and efficiency.[7][8]

Question 2: How do I select the optimal catalyst, base, and solvent for the reaction?

Answer:

The choice of reagents and conditions is critical and interdependent. The optimal combination often requires empirical screening, but the following table provides a well-established starting point for optimization.

ParameterCommon ChoicesRationale & Key Considerations
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often more stable to air than Pd(0) sources.[1] Catalyst loading is typically 1-5 mol%.
Copper Co-catalyst Copper(I) Iodide (CuI)Essential for the traditional Sonogashira mechanism to facilitate alkyne activation. Typically used at 2-10 mol%.
Base Triethylamine (Et₃N), Diisopropylamine (DIPA), Cs₂CO₃, K₂CO₃An amine base is required to deprotonate the alkyle and act as a solvent.[1][4] Inorganic bases like K₂CO₃ are also effective, especially in polar solvents.[9] Must be used in excess.
Solvent Triethylamine (acts as base and solvent), Toluene, DMF, DMSOThe choice of solvent can be crucial. For many Sonogashira reactions, using the amine base as the solvent is sufficient.[4] In other cases, co-solvents like Toluene or DMF may be needed, especially if heating is required.[9]
Question 3: What are the best practices for purifying the final product?

Answer:

Purification of 2-arylbenzofurans is typically straightforward, leveraging their crystalline nature and moderate polarity.

  • Work-up : After the reaction is complete, the mixture is typically filtered to remove the amine hydrochloride salt and any precipitated catalyst. The filtrate is then concentrated. The residue is taken up in an organic solvent like ethyl acetate or dichloromethane and washed with water or a mild aqueous acid (e.g., NH₄Cl solution) to remove any remaining amine base.

  • Chromatography : The primary purification method is flash column chromatography on silica gel. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The product is usually UV-active and can be easily tracked by TLC.

  • Recrystallization : 2-Arylbenzofuran derivatives are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol, methanol, or hexanes/ethyl acetate) can be an excellent final step to obtain highly pure material.[10][11]

Part 3: Experimental Protocols

General Protocol for the Synthesis of 2-(p-tolyl)benzofuran

This protocol is a representative example and may require optimization for specific substrates or scales.

Materials:

  • o-Iodophenol (1.0 mmol, 1.0 equiv)

  • p-Tolylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 0.02 equiv)

  • Copper(I) iodide [CuI] (0.04 mmol, 0.04 equiv)

  • Triethylamine (Et₃N), anhydrous (5 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-iodophenol, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of inert gas, add anhydrous triethylamine followed by p-tolylacetylene via syringe.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 80-90 °C).[12]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel (e.g., 0-10% ethyl acetate in hexanes) to afford the pure 2-(p-tolyl)benzofuran.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Palladium-Catalyzed Reaction of Arylboronic Acids with Aliphatic Nitriles: Synthesis of Alkyl Aryl Ketones and 2-Arylbenzofurans. Organic Chemistry Portal. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Semantic Scholar. Available at: [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. PubMed. Available at: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Available at: [Link]

  • Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. MDPI. Available at: [Link]

  • Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. National Center for Biotechnology Information. Available at: [Link]

  • Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. ResearchGate. Available at: [Link]

  • Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells. MDPI. Available at: [Link]

  • A Facile Two-Step Synthesis of 2-Arylbenzofurans Based on the Selective Cross McMurry Couplings. ACS Publications. Available at: [Link]

  • Synthesis of 2,3-dihydrobenzofurans via the palladium catalyzed carboalkoxylation of 2-allylphenols. Royal Society of Chemistry. Available at: [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification Workflows for 2-(p-Tolyl)benzofuran

Welcome to the Technical Support Center for the isolation and purification of 2-(p-tolyl)benzofuran . The synthesis of benzofuran derivatives via transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(p-tolyl)benzofuran . The synthesis of benzofuran derivatives via transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling or Sonogashira coupling-cyclization) often yields a complex matrix consisting of the target molecule, residual palladium catalyst, phosphine oxides, and unreacted starting materials[1][2].

This guide provides field-proven, self-validating protocols designed for researchers and drug development professionals to achieve high-purity isolation without relying solely on tedious, non-scalable column chromatography.

Workflow A Crude 2-(p-tolyl)benzofuran (Contains Pd, TPPO, Boronic Acid) B Aqueous Workup & Extraction (Removes Salts & Boronic Acid) A->B Step 1: Base Wash C Pd Scavenging (MP-TMT / N-Ac-Cys) (Reduces Pd to <10 ppm) B->C Step 2: Chemisorption D TPPO Precipitation (MgCl2 Complexation or IPA wash) C->D Step 3: Lewis Acid Binding E Recrystallization (Hexane / Ethyl Acetate) D->E Step 4: Polarity Tuning F Pure 2-(p-tolyl)benzofuran (>99% Purity) E->F Final Isolation

Fig 1. Sequential purification workflow for isolating 2-(p-tolyl)benzofuran from crude mixtures.

Troubleshooting Guides & FAQs

Q1: How do I remove residual Palladium (Pd) catalyst from the 2-(p-tolyl)benzofuran product post-coupling?

Causality: Homogeneous palladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) often remain coordinated to the electron-rich benzofuran core or stay dissolved in the organic phase. This causes dark discoloration, complicates crystallization, and introduces downstream toxicity[3]. Solution: Utilize functionalized solid-supported scavengers like Macroporous Polystyrene-bound Trithiocyanuric acid (MP-TMT) or perform N-acetyl-L-cysteine washes[4][5]. MP-TMT relies on the high affinity of sulfur/nitrogen heterocycles to chemisorb Pd ions, shifting the equilibrium away from the product.

Step-by-Step Protocol (Resin Scavenging):

  • Solvent Exchange: Concentrate the crude reaction mixture and redissolve it in a non-coordinating solvent (e.g., dichloromethane or anisole)[4].

  • Scavenger Addition: Add 3–5 equivalents (relative to the initial Pd loading) of MP-TMT resin or PhosphonicS SPM32[3][4].

  • Incubation: Stir the heterogeneous mixture at 40°C for 4–16 hours. For scalable applications, deploying the resin in a rotating bed reactor at 1000 RPM significantly improves mass transfer[3].

  • Filtration: Filter the suspension through a pad of Celite/diatomaceous earth.

Self-Validating System: The initial crude liquid typically exhibits a dark red or brown color indicative of dissolved Pd species. Successful scavenging is visually confirmed when the filtrate becomes pale yellow or completely colorless[3].

Q2: Triphenylphosphine Oxide (TPPO) is co-eluting with my product. How can I separate them without tedious column chromatography?

Causality: Phosphine ligands oxidize to TPPO, which has a broad solubility profile and streaks heavily on silica gel. Because 2-(p-tolyl)benzofuran is moderately polar, TPPO frequently co-elutes with it. Solution: Exploit the Lewis basicity of the phosphoryl oxygen. TPPO forms highly insoluble coordination complexes with Lewis acids like MgCl₂, allowing it to be filtered out of the organic phase[6]. Alternatively, it can be purged via solvent polarity tuning[7].

Step-by-Step Protocol (MgCl₂ Wet Milling Method):

  • Dissolution: Dissolve the crude mixture containing 2-(p-tolyl)benzofuran and TPPO in ethyl acetate.

  • Complexation: Add 2.3 equivalents of anhydrous solid MgCl₂ relative to the estimated TPPO content[6].

  • High-Shear Milling: Apply wet milling or high-shear stirring at room temperature for 2 hours. The high shear continuously regenerates the MgCl₂ particle surface, accelerating the formation of the insoluble MgCl₂(TPPO) complex[6].

  • Isolation: Filter the suspension. The TPPO remains trapped on the filter cake, while the purified 2-(p-tolyl)benzofuran remains in the filtrate.

Self-Validating System: The formation of the MgCl₂(TPPO) complex is visually confirmed by the rapid precipitation of a dense white solid during milling. Success is analytically validated via TLC (Hexanes:EtOAc 4:1) or HPLC, where the highly UV-active TPPO baseline spot completely disappears from the filtrate[6].

Q3: How do I resolve unreacted p-tolylboronic acid from the final product?

Causality: In Suzuki-Miyaura couplings, excess boronic acid is used to drive the reaction to completion[1]. During workup, it can dehydrate into non-polar boroxine trimers, which behave similarly to the benzofuran product on silica gel. Solution: Base-mediated phase separation. Boronic acids readily convert to water-soluble boronate salts at high pH.

Step-by-Step Protocol (Liquid-Liquid Extraction):

  • Dilution: Dilute the crude organic mixture with an equal volume of diethyl ether or ethyl acetate.

  • Basic Wash: Wash the organic layer with 1 M NaOH (3 x 50 mL). The basic conditions convert p-tolylboronic acid into the aqueous-soluble sodium p-tolylboronate.

  • Neutralization: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating System: After the basic wash, acidifying a small aliquot of the aqueous layer with 1 M HCl will cause the unreacted p-tolylboronic acid to precipitate as a white cloud, validating that the impurity was successfully partitioned into the aqueous phase and removed from the product.

Mechanism Reaction Organic Phase (Product, Pd, TPPO) PdScav Add MP-TMT Resin (S/N Coordination) Reaction->PdScav Filter1 Filtration (Pd-Resin Removed) PdScav->Filter1 TPPOScav Add MgCl2 + Shear (O-Mg Coordination) Filter1->TPPOScav Filter2 Filtration (MgCl2-TPPO Removed) TPPOScav->Filter2 Pure Pure Product Filtrate Filter2->Pure

Fig 2. Chemical logic and phase separation mechanisms for Pd and TPPO scavenging.

Quantitative Data & Reagent Selection

Table 1: Quantitative Comparison of Palladium Scavengers for Benzofuran Synthesis

Scavenger TypeChemical MechanismOptimal Solvent SystemTypical Pd Reduction
MP-TMT Resin Chemisorption (S, N coordination)THF, DCM, Toluene>95% (to <10 ppm)[4]
PhosphonicS SPM32 Thiol-based ChemisorptionAcetonitrile, EtOH>99.5% (in 20 hours)[3]
N-Acetyl-L-Cysteine Chelation / Aqueous WashBiphasic (Water/DCM)>90%[5]

Table 2: Physicochemical Data & Solvent Selection for TPPO Purging

Solvent SystemTPPO Solubility2-(p-Tolyl)benzofuran SolubilitySeparation Efficiency
EtOAc + MgCl₂ Insoluble ComplexHigh>99% TPPO removal[6]
Cyclohexane / IPA Very LowHighExcellent (Direct precipitation)[7]
Hexane LowModerateGood (Requires cooling)

References

  • Palladium catalyst recovery using scavenger resin. SpinChem.3

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega / NIH. 7

  • Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling. ACS Publications.6

  • 6-Methoxy-2-(p-tolyl)benzofuran. EvitaChem. 1

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. 4

  • Organic Syntheses Procedure (N-acetyl-L-cysteine as palladium scavenger). Organic Syntheses.5 7.[(PhCH2O)2P(CH3)2CHNCH(CH3)2]2PdCl2/CuI as Cocatalyst for Coupling-Cyclization of 2-Iodophenol with Terminal Alkynes in Water. MDPI. 2

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(p-Tolyl)benzofuran Synthesis

Welcome to the Technical Support Center for the synthesis of 2-(p-tolyl)benzofuran. This guide is designed for researchers and drug development professionals facing yield bottlenecks, impurity profiles, or stalled reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(p-tolyl)benzofuran. This guide is designed for researchers and drug development professionals facing yield bottlenecks, impurity profiles, or stalled reactions during cross-coupling workflows.

Below, we dissect the two most prevalent synthetic routes—the Tandem Sonogashira-Cyclization and the Suzuki-Miyaura Cross-Coupling —providing mechanistic causality for common side reactions, self-validating protocols, and quantitative troubleshooting data.

Workflow & Failure Mode Analysis

G Start1 2-Iodophenol + 4-Ethynyltoluene Sono Sonogashira Coupling (Pd/Cu, Base) Start1->Sono Start2 Benzofuran-2-boronic acid + 4-Iodotoluene Suzuki Suzuki-Miyaura (Pd, Base, Heat) Start2->Suzuki Inter 2-(p-Tolylethynyl)phenol (Intermediate) Sono->Inter Cross-Coupling Side1 Glaser Dimer (Homocoupling) Sono->Side1 Trace O2 / Cu(I) Target 2-(p-Tolyl)benzofuran (Target Product) Suzuki->Target Cross-Coupling Side3 Benzofuran (Protodeboronation) Suzuki->Side3 H2O / High Temp Inter->Target Cyclization Side2 Acyclic Alkyne (Incomplete Cyclization) Inter->Side2 Weak Base

Reaction pathways for 2-(p-tolyl)benzofuran synthesis detailing desired routes and side reactions.

Module A: Tandem Sonogashira-Cyclization Troubleshooting

The Problem: Glaser Homocoupling & Stalled Cyclization

When reacting 2-iodophenol with 4-ethynyltoluene, the most frequent failure mode is the consumption of the alkyne to form 1,4-di(p-tolyl)buta-1,3-diyne. Additionally, the reaction may stall at the acyclic 2-(p-tolylethynyl)phenol intermediate.

Mechanistic Causality

The Sonogashira reaction relies on a dual Pd(0)/Pd(II) and Cu(I) catalytic cycle. The Cu(I) acetylide intermediate is highly sensitive to trace oxygen, which triggers a radical-mediated oxidative dimerization known as [1]. Furthermore, the requires the in situ activation of the triple bond and deprotonation of the phenol to drive the intramolecular cyclization[2]. If the base is too weak or the thermal energy is insufficient, the nucleophilic attack of the phenoxide onto the alkyne fails.

Quantitative Data: Impact of Reaction Conditions
ConditionTarget Yield (%)Glaser Dimer (%)Uncyclized Intermediate (%)
Standard (Air, 25°C)< 10%> 80%~ 10%
Degassed (Argon, 25°C)40%< 5%50%
Degassed + Heat (Argon, 80°C)> 85%< 5%< 2%
Copper-Free (Argon, 80°C)75%0%5%
Self-Validating Protocol: Rigorously Degassed Tandem Sonogashira-Cyclization

Validation Checkpoint: This system is self-validating via TLC monitoring. The disappearance of 2-iodophenol confirms the cross-coupling, while the shift of the intermediate spot to a higher Rf​ (less polar benzofuran) confirms successful cyclization.

  • System Preparation: Flame-dry a Schlenk flask under vacuum. Backfill with ultra-high purity Argon (repeat 3x).

  • Reagent Loading: Add 2-iodophenol (1.0 equiv), PdCl 2​ (PPh 3​ ) 2​ (3 mol%), and CuI (6 mol%) to the flask.

  • Solvent Degassing: Add anhydrous DMF and Et 3​ N (3.0 equiv). Subject the mixture to three strict freeze-pump-thaw cycles to eliminate dissolved oxygen.

  • Syringe Pump Addition: Dissolve 4-ethynyltoluene (1.1 equiv) in degassed DMF. Add dropwise via syringe pump over 2 hours at room temperature to keep the local alkyne concentration low, mathematically disfavoring the bimolecular Glaser coupling[3].

  • Tandem Cyclization: Once TLC indicates complete consumption of 2-iodophenol, raise the temperature to 80°C for 4 hours to provide the activation energy required for the intramolecular cyclization[2].

Module B: Suzuki-Miyaura Cross-Coupling Troubleshooting

The Problem: Protodeboronation

When coupling benzofuran-2-boronic acid with 4-iodotoluene, the primary failure mode is the rapid degradation of the boronic acid, yielding unsubstituted benzofuran and terminating the cross-coupling.

Mechanistic Causality

Electron-rich 2-heteroaryl boronic acids are highly susceptible to [4]. In the presence of water and a base, the zwitterionic boronate species undergoes a unimolecular fragmentation where the C-B bond is cleaved and replaced by a proton[5]. This degradation pathway often outpaces the transmetalation step of the catalytic cycle, especially at elevated temperatures[6].

Quantitative Data: Base and Solvent Effects
Solvent SystemBaseTemperatureProtodeboronation (%)Target Yield (%)
THF / H 2​ O (4:1)Na 2​ CO 3​ (aq)80°C> 90%< 5%
Dioxane (Anhydrous)K 3​ PO 4​ (solid)80°C15%75%
Dioxane (Anhydrous)K 3​ PO 4​ (solid)40°C (XPhos Pd G3)< 5%> 90%
Self-Validating Protocol: Anhydrous Suzuki-Miyaura via Boronate Esters

Validation Checkpoint: GC-MS analysis of the crude mixture. The absence of an m/z 118 peak (benzofuran) validates the successful suppression of protodeboronation.

  • Substrate Modification: Convert or purchase the starting material as (BPin). The steric bulk of the pinacol ester severely hinders the hydrolytic pathways leading to protodeboronation[7].

  • Pre-catalyst Activation: In an argon-filled glovebox, load a vial with 4-iodotoluene (1.0 equiv), the benzofuran-2-BPin (1.2 equiv), and anhydrous K 3​ PO 4​ (3.0 equiv).

  • Catalyst Selection: Add XPhos Pd G3 (2 mol%). This pre-catalyst rapidly generates the active, highly reactive Pd(0) species at room temperature, ensuring the cross-coupling outcompetes any residual degradation pathways.

  • Anhydrous Coupling: Add anhydrous 1,4-dioxane. Seal the vial, remove from the glovebox, and stir vigorously at 40°C for 6 hours.

  • Quench: Quench with a minimal amount of degassed water only after the reaction is complete, then extract with EtOAc.

Frequently Asked Questions (FAQs)

Q: Why is my Sonogashira reaction mixture turning deep black immediately upon adding the alkyne? A: A rapid color change to deep black or dark brown often indicates the precipitation of palladium black (catalyst deactivation) or massive oxidative Glaser coupling due to oxygen ingress[1]. Ensure strict Schlenk techniques are used and verify the integrity of your argon source.

Q: Can I use 4-bromotoluene instead of 4-iodotoluene in the Suzuki route? A: Yes, but 4-bromotoluene undergoes slower oxidative addition. Because 2-heteroaryl boronic acids are prone to protodeboronation[5], a slower catalytic cycle increases the proportion of degraded starting material. If using the bromide, you must employ a highly active electron-rich ligand (e.g., XPhos or RuPhos) to accelerate the oxidative addition step[7].

Q: My Sonogashira coupling worked, but the NMR shows an acyclic alkyne. How do I force the cyclization? A: The tandem cyclization requires the activation of the triple bond and the deprotonation of the phenol[2]. If stalled, increase the reaction temperature to 80-100°C, or add a stronger, non-nucleophilic base (e.g., DBU or Cs 2​ CO 3​ ) to facilitate the nucleophilic attack of the phenoxide onto the alkyne.

References

  • A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Catalysis.[Link]

  • Protodeboronation. Wikipedia.[Link]

  • Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. Journal of Organic Chemistry.[Link]

  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Journal of Physical Chemistry A.[Link]

  • A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2–Heteroaryl and Polyfluorophenyl Boronates. Organic Letters.[Link]

Sources

Reference Data & Comparative Studies

Validation

benchmarking 2-(p-tolyl)benzofuran fluorescence against standard fluorophores

An In-Depth Technical Guide to Benchmarking the Fluorescence of 2-(p-tolyl)benzofuran Against Standard Fluorophores Introduction: The Imperative of Fluorophore Characterization In the fields of molecular biology, materia...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Benchmarking the Fluorescence of 2-(p-tolyl)benzofuran Against Standard Fluorophores

Introduction: The Imperative of Fluorophore Characterization

In the fields of molecular biology, materials science, and drug development, fluorescent molecules are indispensable tools. From imaging dynamic cellular processes to developing high-throughput screening assays, the reliability of fluorescence-based techniques hinges on the photophysical characteristics of the chosen fluorophore. A fluorophore's performance is not absolute; it is defined by a suite of properties including its brightness, spectral profile, and resilience to photodegradation.

This guide serves as a comprehensive manual for researchers seeking to characterize a novel or less-studied fluorophore, using 2-(p-tolyl)benzofuran as our subject compound. Benzofuran derivatives are a class of heterocyclic compounds known for their interesting photophysical properties and potential applications as optical materials and biological probes.[1][2] By rigorously comparing 2-(p-tolyl)benzofuran against well-established standards—Quinine Sulfate, Fluorescein, and Rhodamine 6G—we will illustrate a robust methodology for quantitative performance assessment.

As a Senior Application Scientist, my objective is not merely to provide a protocol, but to illuminate the scientific reasoning behind each step. Understanding why a specific concentration is used or why a particular standard is chosen is paramount for adapting these methods to other compounds and generating trustworthy, reproducible data.

Pillar 1: Understanding the Key Photophysical Parameters

Before embarking on experimental work, it is crucial to understand the metrics that define a fluorophore's performance. The fluorescence process, from excitation to emission, is elegantly captured by the Jablonski diagram.

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) T1 T₁ (First Excited Triplet State) S0_v0 S1_v2 S0_v0->S1_v2 Absorption (Excitation) (fs) S0_v1 S1_v0 S1_v0->S0_v0 Internal Conversion (Non-radiative) S1_v0->S0_v1 Fluorescence (ns) T1_v0 S1_v0->T1_v0 Intersystem Crossing (ISC) S1_v1 S1_v2->S1_v0 Vibrational Relaxation (ps) T1_v0->S0_v0 Phosphorescence (µs - s)

Caption: Simplified Jablonski diagram illustrating electronic state transitions.

The core metrics for our comparison are:

  • Molar Extinction Coefficient (ε): A measure of how strongly a molecule absorbs light at a specific wavelength. Higher values indicate a greater probability of excitation.

  • Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed.[3] This is a direct measure of the efficiency of the fluorescence process, with a maximum value of 1.0 (or 100%).[3]

  • Stokes Shift: The difference in wavelength (or energy) between the maximum of the absorption and emission spectra. A larger Stokes shift is often desirable as it minimizes self-absorption (the secondary inner filter effect) and makes it easier to separate the excitation and emission signals.

  • Photostability: The resilience of a fluorophore to photochemical destruction upon exposure to excitation light.[4] Poor photostability (photobleaching) leads to signal loss over time.

Pillar 2: Selecting and Characterizing the Benchmarks

The choice of standard fluorophores is critical. They should be well-characterized, have high and stable quantum yields, and ideally, their absorption and emission profiles should bracket that of the test compound. For 2-(p-tolyl)benzofuran, which is expected to absorb in the UV/violet region, we have selected the following standards.

Fluorophore StandardSolventExcitation Max (λex)Emission Max (λem)Molar Extinction (ε) (M-1cm-1)Quantum Yield (ΦF)
Quinine Sulfate 0.5 M H₂SO₄~348 nm~450 nm~5,700 at 347.5 nm[5]0.546[5][6]
Fluorescein 0.1 N NaOH (aq)~490 nm~514 nm~92,300 at 500 nm[7][8]~0.92 - 0.97[7]
Rhodamine 6G Ethanol~525 nm~548 nm~116,000 at 530 nm[9]0.95[9][][11]

Note on 2-(p-tolyl)benzofuran: Specific photophysical data for this exact molecule is not widely published. However, based on analogous benzofuran derivatives, we can anticipate absorption in the 300-350 nm range and emission in the blue region of the spectrum (~400-450 nm).[12][13] Our primary standard for comparison will therefore be Quinine Sulfate.

Pillar 3: Experimental Design for a Self-Validating System

A trustworthy comparison relies on meticulous experimental design that mitigates common sources of error. The following workflow is designed to ensure data integrity.

Workflow cluster_prep Phase 1: Preparation & Validation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Comparison A Prepare Stock Solutions (Test & Standards) B Create Dilution Series (5-6 concentrations) A->B C Measure UV-Vis Absorbance (for each dilution) B->C D Validate Linearity (Absorbance vs. Concentration) C->D E Record Fluorescence Spectra (Excite at λabs, Abs < 0.1) D->E Proceed if R² > 0.99 F Integrate Emission Area E->F H Plot Integrated Intensity vs. Absorbance F->H G Measure Photostability (Time-lapse fluorescence) J Determine Photobleaching Half-life (t½) G->J I Calculate Relative Quantum Yield (ΦF) H->I

Caption: Experimental workflow for comparative fluorescence benchmarking.

Protocol 1: Sample Preparation and Absorbance Measurement

Causality: The most significant potential artifact in fluorescence spectroscopy is the inner filter effect . At high concentrations (typically absorbance > 0.1), the excitation light is attenuated as it passes through the sample, and emitted light can be re-absorbed by other fluorophore molecules.[14][15][16] This leads to a non-linear and artificially low fluorescence signal. Therefore, all measurements must be conducted on optically dilute solutions.

  • Stock Solution Preparation: Accurately weigh and dissolve 2-(p-tolyl)benzofuran and each standard fluorophore in the appropriate spectroscopic-grade solvent (e.g., cyclohexane for the benzofuran, 0.5 M H₂SO₄ for Quinine Sulfate) to create concentrated stock solutions (~1x10⁻³ M).

  • Serial Dilutions: Prepare a series of 5-6 dilutions from each stock solution. The goal is to create a concentration range where the maximum absorbance (at λex) spans from approximately 0.01 to 0.1.

  • UV-Vis Spectroscopy:

    • Using a calibrated UV-Vis spectrophotometer and a 1 cm pathlength quartz cuvette, blank the instrument with the appropriate solvent.

    • Record the absorbance spectrum for each dilution of the test compound and the standards.

    • Identify the absorbance maximum (λabs) for each compound.

  • Validation: For each compound, plot absorbance at λabs versus concentration. The relationship must be linear (Beer-Lambert Law), with a coefficient of determination (R²) > 0.99. This confirms that the fluorophores are not aggregating at these concentrations and provides the molar extinction coefficient (ε) from the slope of the line.

Protocol 2: Relative Fluorescence Quantum Yield (ΦF) Determination

Causality: The most common and reliable method for determining ΦF is the comparative method.[17] It relies on the principle that if a standard and a test sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. The ratio of their integrated fluorescence intensities is therefore directly proportional to the ratio of their quantum yields.[17]

  • Spectrofluorometer Setup:

    • Turn on and allow the spectrofluorometer to warm up for at least 30 minutes to ensure lamp stability.

    • Use a 1 cm pathlength quartz fluorescence cuvette.

    • Set the excitation wavelength to the absorbance maximum of the standard (e.g., 348 nm for Quinine Sulfate). It is crucial to use the same excitation wavelength for both the standard and the test sample.

    • Set appropriate excitation and emission slit widths (e.g., 5 nm) and ensure they are identical for all measurements.

  • Data Acquisition:

    • For each dilution (with Abs < 0.1) of both the standard and the test sample (2-(p-tolyl)benzofuran), record the fluorescence emission spectrum. The scan range should cover the entire emission profile (e.g., 360 nm to 700 nm for Quinine Sulfate).

    • Record the spectrum of a solvent blank.

  • Data Processing:

    • Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample spectrum.

    • For each compound, plot the integrated, blank-corrected fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

  • Calculation: The relative quantum yield of the test sample (ΦX) is calculated using the following equation[17][18]:

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    Where:

    • ΦST is the known quantum yield of the standard.

    • GradX and GradST are the gradients (slopes) from the plots of integrated fluorescence intensity vs. absorbance for the test sample and standard, respectively.

    • ηX and ηST are the refractive indices of the solvents used for the test sample and standard, respectively. (If the same solvent is used, this term becomes 1).

Protocol 3: Photostability Assessment

Causality: Photostability is a measure of a fluorophore's durability under illumination.[4] A practical way to assess this is to measure the photobleaching half-life (t1/2), which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous excitation.[19]

  • Sample Preparation: Prepare a single, optically dilute solution (Absorbance ≈ 0.1) of 2-(p-tolyl)benzofuran and a relevant standard (e.g., Quinine Sulfate).

  • Microscopy or Spectrofluorometer Setup:

    • Spectrofluorometer: Place the sample in the spectrofluorometer. Set the instrument to a time-scan mode, recording the emission intensity at the λem while continuously exciting the sample at λex. Open the excitation shutter and begin recording.

    • Microscope: For a more application-relevant test, immobilize the fluorophore on a microscope slide. Using a fluorescence microscope, focus on the sample and acquire a time-lapse series of images under constant illumination.[20]

  • Data Acquisition: Record the fluorescence intensity over a prolonged period (e.g., 10-30 minutes) or until the signal has decayed significantly. Use identical illumination power and detector settings for the test compound and the standard.

  • Analysis:

    • Plot the normalized fluorescence intensity (y-axis) versus time (x-axis).

    • Determine the time at which the intensity drops to 50% of the initial value. This is the photobleaching half-life (t1/2). A longer half-life indicates greater photostability.

Interpreting the Results: A Comparative Analysis

By executing these protocols, a researcher can generate a comprehensive performance profile for 2-(p-tolyl)benzofuran. The data should be compiled into a clear, comparative table. The resulting discussion would focus on key questions:

  • Is the quantum yield of the benzofuran derivative high enough for sensitive applications?

  • Is its Stokes shift large enough to avoid problematic spectral overlap in multiplexed experiments?

  • How does its photostability compare to the standards under identical conditions? Will it survive long-term imaging experiments?

This rigorous, data-driven approach moves beyond qualitative descriptions, providing the quantitative evidence needed to confidently select the right fluorophore for a specific scientific challenge.

References

  • Vertex AI Search. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?
  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535–1550. Available from: [Link]

  • Prahl, S. (2017, June 2). Rhodamine 6G. OMLC. Available from: [Link]

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Comparative

A Researcher's Guide to Validating Computational Models of 2-(p-tolyl)benzofuran's Electronic Structure

For researchers and professionals in drug development, a precise understanding of a molecule's electronic structure is paramount. It governs everything from reactivity and metabolic stability to photophysical properties...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, a precise understanding of a molecule's electronic structure is paramount. It governs everything from reactivity and metabolic stability to photophysical properties crucial for bioimaging and diagnostics. The 2-arylbenzofuran scaffold, with 2-(p-tolyl)benzofuran as a prime example, is a recurring motif in pharmacologically active compounds and functional materials.[1][2][3][4] Computational models, particularly those based on Density Functional Theory (DFT), offer a powerful, cost-effective avenue to predict and rationalize these properties. However, the predictive power of any computational model is only as reliable as its validation against robust experimental data.

This guide provides an in-depth comparison of experimental and computational approaches for characterizing the electronic structure of 2-(p-tolyl)benzofuran. It is designed to equip researchers with the rationale behind experimental choices, detailed protocols for both spectroscopic and computational workflows, and a critical perspective on integrating these methodologies for a holistic understanding of this important class of molecules.

The Synergy of Experiment and Theory: A Validation Workflow

The core principle of validating a computational model is to assess its ability to reproduce experimentally observed phenomena. For the electronic structure of a molecule like 2-(p-tolyl)benzofuran, this primarily involves its interaction with light, which is probed by UV-Vis absorption and fluorescence spectroscopy. The workflow for this validation process is a feedback loop where experimental data informs and refines the computational model.

Figure 1: High-Level Validation Workflow cluster_exp Experimental Characterization cluster_comp Computational Modeling exp_abs UV-Vis Absorption Spectroscopy comp_tddft Excited-State TD-DFT (Electronic Transitions) exp_abs->comp_tddft Provides λ_max for comparison exp_flu Fluorescence Spectroscopy exp_flu->comp_tddft Provides emission λ_max for comparison exp_solv Solvatochromism Studies comp_solv Continuum Solvation Model exp_solv->comp_solv Validates solvent effects comp_dft Ground-State DFT (Geometry Optimization) comp_dft->comp_tddft Provides optimized geometry comp_tddft->exp_abs Predicts absorption spectrum comp_tddft->exp_flu Predicts emission spectrum comp_solv->comp_tddft Incorporates solvent effects

Caption: High-Level Validation Workflow

Experimental Validation: Probing the Electronic Transitions

The primary experimental techniques for investigating the electronic structure of organic fluorophores are UV-Vis absorption and fluorescence spectroscopy. These methods directly probe the energy differences between the ground and excited electronic states.

UV-Vis Absorption Spectroscopy

This technique measures the wavelengths of light absorbed by the molecule as it transitions from its ground electronic state to an excited state. The resulting spectrum provides the wavelength of maximum absorption (λ_max), which corresponds to the energy of the most probable electronic transition, and the molar absorptivity (ε), a measure of the probability of that transition occurring.[5][6]

Experimental Protocol: UV-Vis Absorption Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of 2-(p-tolyl)benzofuran in a spectroscopic-grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile) at a concentration of approximately 1 mM.

    • From the stock solution, prepare a dilute solution (e.g., 10 µM) in the same solvent. The absorbance at λ_max should ideally be between 0.5 and 1.0 to ensure linearity according to the Beer-Lambert law.[5]

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.[7]

    • Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a reference (blank).

    • Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

    • Replace the solvent in the sample cuvette with the 2-(p-tolyl)benzofuran solution.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm for 2-arylbenzofurans).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state.[8][9][10] The fluorescence spectrum provides the wavelength of maximum emission (λ_em), and the fluorescence quantum yield (Φ_F), which is the ratio of photons emitted to photons absorbed.[11]

Experimental Protocol: Fluorescence Spectroscopy

  • Sample Preparation:

    • Use the same dilute solution prepared for the UV-Vis measurement (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).[8]

  • Instrumentation and Measurement:

    • Use a spectrofluorometer with a high-intensity light source (e.g., a Xenon arc lamp) and a sensitive detector.[9]

    • Set the excitation wavelength to the λ_max determined from the UV-Vis spectrum.

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 320-600 nm).

  • Data Analysis:

    • Identify the wavelength of maximum emission (λ_em).

    • The Stokes shift, the difference in energy between the absorption and emission maxima (ν_abs - ν_em), can be calculated. This provides insight into the structural relaxation in the excited state.

    • Determine the fluorescence quantum yield (Φ_F) using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Solvatochromism: A Deeper Level of Validation

Solvatochromism refers to the change in the position of absorption or emission bands with a change in solvent polarity.[12][13] This phenomenon is a sensitive probe of the change in the molecule's dipole moment upon electronic excitation. A significant solvatochromic shift indicates a substantial difference in the charge distribution between the ground and excited states, a key feature that computational models should reproduce.[14]

Experimental Protocol: Solvatochromism Study

  • Solvent Selection: Prepare solutions of 2-(p-tolyl)benzofuran in a series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).

  • Spectroscopic Measurements: Record the UV-Vis absorption and fluorescence emission spectra in each solvent as described in the protocols above.

  • Data Analysis: Plot the absorption and emission maxima (in wavenumbers, cm⁻¹) against a solvent polarity scale (e.g., the Lippert-Mataga plot). The slope of this plot is related to the change in dipole moment upon excitation.

Computational Modeling: Predicting Electronic Properties from First Principles

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses of modern computational chemistry for studying the electronic structure of medium-sized organic molecules.[15][16]

The Computational Workflow

The prediction of electronic spectra involves a two-step process: first, the optimization of the molecule's geometry in its electronic ground state using DFT, followed by the calculation of vertical excitation energies and oscillator strengths using TD-DFT.

Figure 2: Computational Workflow for Electronic Spectra start Define Molecular Structure (2-(p-tolyl)benzofuran) geom_opt Ground-State Geometry Optimization (DFT) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc solvent Incorporate Solvent Model (e.g., PCM) geom_opt->solvent td_dft Excited-State Calculation (TD-DFT) freq_calc->td_dft If no imaginary frequencies analysis Analyze Results: λ_max, Oscillator Strength, MOs td_dft->analysis solvent->td_dft end Simulated Spectrum analysis->end

Caption: Computational Workflow for Electronic Spectra

Computational Protocol: DFT and TD-DFT Calculations

  • Structure Input: Build the 3D structure of 2-(p-tolyl)benzofuran using a molecular modeling program.

  • Ground-State Optimization (DFT):

    • Choose a suitable functional and basis set. For molecules of this type, hybrid functionals like B3LYP or PBE0 often provide a good balance of accuracy and computational cost.[17][18][19][20] A Pople-style basis set such as 6-311+G(d,p) is a reasonable choice.[17][20]

    • Perform a geometry optimization to find the lowest energy conformation of the molecule.

    • Follow up with a frequency calculation to ensure the optimized structure is a true minimum (no imaginary frequencies).

  • Excited-State Calculation (TD-DFT):

    • Using the optimized ground-state geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths for a number of excited states (e.g., the first 10-20 singlet states).

  • Inclusion of Solvent Effects:

    • To simulate the experimental conditions in solution, incorporate a continuum solvation model, such as the Polarizable Continuum Model (PCM), in both the geometry optimization and TD-DFT steps.[12]

  • Data Analysis:

    • The output will provide a list of electronic transitions with their corresponding energies (which can be converted to wavelengths) and oscillator strengths (which are related to the intensity of the absorption). The transition with the highest oscillator strength is predicted to be the λ_max.

    • Visualize the molecular orbitals (HOMO, LUMO, etc.) involved in the key electronic transitions to understand their nature (e.g., π → π*).

Head-to-Head Comparison: Bridging the Gap

The ultimate goal is to compare the experimental data with the computational predictions. The following table presents a template for such a comparison, populated with representative data for 2-arylbenzofuran derivatives from the literature, which serve as a close proxy for 2-(p-tolyl)benzofuran.

ParameterExperimental (Proxy Data)Computational (TD-DFT/B3LYP/6-311+G(d,p) with PCM)
λ_max (Absorption) (nm) ~310-330Predicted value
λ_em (Emission) (nm) ~360-400Predicted value (from excited-state optimization)
Stokes Shift (cm⁻¹) ~4000-5000Calculated from predicted λ_max and λ_em
Solvatochromic Shift (Δλ_abs) Positive (red-shift in polar solvents)Qualitative and quantitative agreement

Interpreting Discrepancies and Refining Models

It is rare for experimental and computational results to match perfectly. Understanding the sources of discrepancies is key to refining the computational model and gaining deeper insights.

  • Choice of Functional: Different DFT functionals can yield varying results. For instance, long-range corrected functionals like CAM-B3LYP may perform better for systems with charge-transfer character.[18][19][21] It is often advisable to benchmark a few functionals against the experimental data.

  • Basis Set: While 6-311+G(d,p) is a good starting point, larger basis sets may be necessary for higher accuracy, though at a greater computational cost.

  • Solvent Model: Implicit solvent models like PCM are approximations. For systems where specific solute-solvent interactions (like hydrogen bonding) are crucial, explicit solvent molecules may need to be included in the calculation.

  • Vibronic Coupling: Experimental spectra are broadened by vibrational transitions, whereas TD-DFT calculations typically predict sharp, vertical transitions. More advanced computational methods can simulate vibronic coupling to produce more realistic spectral shapes.

Conclusion: An Integrated Approach for Robust Models

Validating computational models of the electronic structure of molecules like 2-(p-tolyl)benzofuran is not a mere box-ticking exercise. It is a scientifically rigorous process that leverages the strengths of both experimental and theoretical approaches. By carefully measuring the photophysical properties and using this data to benchmark and refine computational models, researchers can develop a trustworthy in silico framework. This validated framework can then be used to confidently predict the properties of novel derivatives, screen virtual libraries, and ultimately accelerate the discovery and development of new drugs and functional materials.

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